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  • Product: 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid
  • CAS: 1179950-13-0

Core Science & Biosynthesis

Foundational

6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid physical and chemical properties

Title: Strategic Utilization of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic Acid in Advanced Drug Discovery: Physicochemical Profiling and Synthetic Methodologies Abstract: Heterocyclic building blocks form the backbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Strategic Utilization of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic Acid in Advanced Drug Discovery: Physicochemical Profiling and Synthetic Methodologies

Abstract: Heterocyclic building blocks form the backbone of modern medicinal chemistry. Among these, functionalized pyridazines have emerged as highly privileged scaffolds due to their favorable physicochemical profiles and geometric versatility. This technical whitepaper provides an in-depth analysis of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (CAS: 1179950-13-0) . By examining its computational properties, structural logic, and validated synthetic workflows, this guide equips drug development professionals with the mechanistic insights required to integrate this building block into complex molecular architectures, such as PROTACs, kinase inhibitors, and GPCR modulators.

Structural Logic and Pharmacophore Rationale

The design of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid is not arbitrary; it is a highly optimized fragment designed to address common attrition factors in drug development, such as poor aqueous solubility and lack of target specificity[1].

The pyridazine core serves as an exceptional bioisostere for phenyl or pyridine rings. The presence of two adjacent nitrogen atoms imparts a strong local dipole moment and introduces two high-quality hydrogen-bond acceptors. This fundamentally lowers the lipophilicity (LogP) of the core compared to its carbocyclic analogs, driving improved aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

At the C6 position, the butyl(methyl)amino substituent introduces a highly specific lipophilic vector. The butyl chain is conformationally flexible, allowing it to adapt to and fill hydrophobic sub-pockets in target proteins (e.g., the deep lipophilic pockets of kinase hinge regions). Crucially, the tertiary nature of this amine (via the N-methyl group) eliminates a hydrogen-bond donor. This is a deliberate design choice: removing the N-H bond reduces the desolvation energy penalty required for the molecule to transition from an aqueous physiological environment into a lipophilic protein binding site.

At the C3 position, the carboxylic acid acts as the primary synthetic handle, serving as an anchor for amide coupling to larger pharmacophores or linker systems[2].

Pharmacophore Core Pyridazine Core (Dipole, H-bond Acceptors) Sub1 Carboxylic Acid (C3) (Amide Coupling Anchor) Core->Sub1 C3 Position Sub2 Butyl(methyl)amino (C6) (Lipophilic Pocket Filler) Core->Sub2 C6 Position Prop1 Improved Water Solubility Core->Prop1 Prop2 Vector for Target Engagement Sub1->Prop2 Prop3 Disruption of Planarity Sub2->Prop3

Caption: Structural logic and pharmacophore contributions of the functionalized pyridazine building block.

Physicochemical and Computational Profiling

To successfully deploy this fragment in lead optimization, its baseline physicochemical properties must be understood. The table below summarizes the core computational data for 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid[3][4].

PropertyValueCausality / Implication in Drug Design
Molecular Weight 209.25 g/mol Highly lead-like. Leaves an ample molecular weight budget (typically <500 Da for Rule of 5 compliance) for downstream fragment elaboration.
LogP 1.41Optimal lipophilicity. Balances the need for aqueous solubility with sufficient lipid membrane permeability.
TPSA 66.32 ŲExcellent for oral bioavailability. If appended to a moderately lipophilic core, the combined TPSA remains within the threshold for potential Blood-Brain Barrier (BBB) penetration (<90 Ų).
H-Bond Donors 1Restricted to the carboxylic acid (which is typically consumed during amide coupling). The resulting functionalized molecule will have minimal H-bond donors, reducing desolvation penalties.
H-Bond Acceptors 4Derived from the pyridazine nitrogens and carboxylate oxygens. Facilitates strong, directional interactions with target water networks or protein backbone amides.
Rotatable Bonds 5Provides the necessary conformational flexibility for the butyl chain to achieve an induced fit within target hydrophobic pockets.

Synthetic Methodologies and Experimental Workflows

The utility of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid relies on robust, scalable synthetic routes. The generation of the building block itself is typically achieved via Nucleophilic Aromatic Substitution (SNAr), while its downstream application relies on advanced amide coupling techniques[2][5][6].

SynthWorkflow A 6-Chloropyridazine-3-carboxylic acid C SNAr Reaction (Base, Heat, Solvent) A->C B N-Methylbutan-1-amine (Nucleophile) B->C D 6-(Butyl(methyl)amino)pyridazine- 3-carboxylic acid C->D Nucleophilic Aromatic Substitution E Amide Coupling (T3P, Et3N, Target Amine) D->E F Functionalized Target Molecule (e.g., PROTAC, Inhibitor) E->F Peptide/Amide Bond Formation

Caption: Synthetic workflow for the generation and downstream application of the pyridazine scaffold.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The electron-deficient nature of the diazine ring, coupled with the electron-withdrawing carboxylic acid at the C3 position, highly activates the C6 chloride for nucleophilic attack. The use of a polar aprotic solvent stabilizes the transient Meisenheimer complex[5][6].

  • Reagent Preparation: Charge a dry, round-bottom flask with 6-chloropyridazine-3-carboxylic acid (1.0 equiv) and N-methylbutan-1-amine (1.2 equiv).

  • Solvent & Base: Suspend the reagents in N,N-dimethylacetamide (DMA) to achieve a 0.5 M concentration. Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C for 4–6 hours under a nitrogen atmosphere. Causality: The steric bulk of the secondary amine requires elevated thermal energy to overcome the activation barrier of the SNAr transition state[6].

  • Reaction Monitoring: Monitor the consumption of the starting material via LC-MS.

  • Workup & Isolation: Cool the mixture to 0 °C. Carefully acidify with 1M HCl to pH ~3.5. Causality: This specific pH protonates the carboxylic acid (making it neutral and extractable) while avoiding the protonation of the weakly basic pyridazine nitrogens. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude product from isopropyl acetate (IPAc) to yield the pure compound[6].

Protocol B: Downstream Amidation (T3P-Mediated Coupling)

Mechanistic Rationale: Conjugating this heterocyclic acid to a target amine (e.g., a PROTAC linker) is best achieved using Propylphosphonic anhydride (T3P). T3P minimizes epimerization, handles heteroaromatic acids exceptionally well, and produces exclusively water-soluble byproducts, allowing for isolation via simple aqueous extraction without the need for column chromatography[2].

  • Activation: Dissolve 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (1.0 equiv) and the target amine (1.0 equiv) in ethyl acetate (EtOAc, 10 volumes).

  • Base Addition: Add triethylamine (TEA, 3.0–5.0 equiv) to free-base the target amine and drive the coupling reaction.

  • Coupling Agent: Cool the mixture to 0 °C. Dropwise add T3P (50% solution in EtOAc, 1.5 equiv). Causality: Dropwise addition at low temperatures controls the exotherm and prevents the formation of unreactive N-acylurea byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Quench & Extraction: Quench the reaction with 1N aqueous HCl. The T3P byproducts will partition entirely into the aqueous phase[2]. Separate the organic layer, wash sequentially with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the functionalized amide.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid, the following self-validating analytical parameters must be met:

  • LC-MS (ESI+): Reverse-phase chromatography (C18 column) utilizing a gradient of Water/Acetonitrile (0.1% Formic Acid). The mass spectrum must exhibit a dominant molecular ion peak [M+H]⁺ at m/z 210.25 .

  • ¹H NMR (400 MHz, DMSO-d₆): The pyridazine core protons will appear as a distinct AB spin system (two doublets) in the aromatic region (typically between 7.0 and 8.0 ppm). The N-methyl group will manifest as a sharp singlet integrating to 3H around 3.0–3.2 ppm. The butyl chain will display a characteristic triplet for the terminal methyl group (~0.9 ppm), multiplets for the internal CH₂ groups, and a downfield triplet for the N-CH₂ group adjacent to the amine.

References

  • Xin, Z. et al. "Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Google Patents. "WO2021231174A1 - Methods of manufacturing a bifunctional compound, ultrapure forms of the bifunctional compound, and dosage forms comprising the same." WIPO Patent Application.
  • Google Patents. "US12043612B2 - Methods of manufacturing a bifunctional compound, ultrapure forms of the bifunctional compound, and dosage forms comprising the same." US Patent Office.

Sources

Exploratory

CAS 1179950-13-0 molecular weight, exact mass, and SMILES string

An In-Depth Technical Guide to CAS 1179950-13-0 (GSK3368715) For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the compound identified by CAS number...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to CAS 1179950-13-0 (GSK3368715)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the compound identified by CAS number 1179950-13-0, also known as GSK3368715 and EPZ019997. As a first-in-class, orally bioavailable, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), GSK3368715 represents a significant tool for investigating the role of arginine methylation in health and disease. This document synthesizes critical preclinical and clinical data to offer a field-proven perspective on its mechanism, application, and developmental history.

Core Compound Identification and Properties

GSK3368715 is a potent and selective small molecule designed to target the enzymatic activity of Type I PRMTs. These enzymes play a crucial role in cellular processes by catalyzing the transfer of methyl groups to arginine residues on substrate proteins. Dysregulation of Type I PRMTs has been implicated in the pathology of numerous cancers, making them a compelling target for therapeutic intervention.[1][2]

PropertyValueSource
CAS Number 1179950-13-0N/A
Synonyms GSK3368715, EPZ019997[3]
Molecular Formula C₂₄H₃₃N₇O₂PubChem
Molecular Weight 467.57 g/mol PubChem
Exact Mass 467.27467 g/mol PubChem
SMILES String C1COCC(C1)N(C)CC(C)NCCCCNC2=C(C=C(C=C2)C#N)NC(=O)C3=CC=CO3PubChem

Mechanism of Action: Uncompetitive Inhibition of Type I PRMTs

GSK3368715 functions as a reversible and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[3][4] This class of enzymes includes PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8. They catalyze the formation of ω-NG-monomethyl-arginine (MMA) and subsequently asymmetric dimethyl arginine (ADMA).

The uncompetitive nature of GSK3368715 is a key mechanistic feature. It binds to the enzyme-substrate complex, specifically at the peptide substrate binding pocket adjacent to the SAM cofactor binding site.[5] This mode of inhibition leads to a global shift in arginine methylation states. By blocking the progression from MMA to ADMA, treatment with GSK3368715 causes a decrease in cellular ADMA levels and a corresponding accumulation of MMA and, through the action of Type II PRMTs (like PRMT5), symmetrically dimethylated arginine (SDMA).[4] This profound alteration of the "methylome" disrupts downstream cellular processes, including RNA splicing, which can trigger anti-proliferative effects in cancer cells.[6]

PRMT1_Inhibition cluster_0 Normal Cellular Process cluster_1 Inhibition Pathway SAM SAM (Methyl Donor) PRMT1 Type I PRMTs (e.g., PRMT1) SAM->PRMT1 ADMA Asymmetric Dimethylarginine (ADMA) PRMT1->ADMA Catalyzes Methylation Substrate Protein Substrate (Arginine Residue) Substrate->PRMT1 Function Altered Protein Function (e.g., RNA Splicing, Gene Expression) ADMA->Function GSK GSK3368715 Inhibition GSK->Inhibition Inhibition->PRMT1 caption Inhibition of Type I PRMTs by GSK3368715.

Caption: GSK3368715 inhibits Type I PRMTs, blocking ADMA formation.

Preclinical Efficacy and Selectivity

GSK3368715 demonstrates potent inhibition across multiple Type I PRMTs, with a particularly high affinity for PRMT1, PRMT6, and PRMT8. Its activity against PRMT4 (CARM1) is significantly lower, indicating a degree of selectivity within the enzyme class.

Enzyme TargetIC₅₀ / Kᵢₐₚₚ (nM)
PRMT1 3.1 nM (IC₅₀)
PRMT3 48 nM (IC₅₀)
PRMT4 1148 nM (IC₅₀)
PRMT6 5.7 nM (IC₅₀)
PRMT8 1.7 nM (IC₅₀)
(Source: MedChemExpress, Selleck Chemicals)[3][7]

In preclinical studies, GSK3368715 exhibited broad anti-proliferative activity across a panel of 249 cancer cell lines, representing 12 different tumor types.[3][4] In vivo experiments using xenograft models of various cancers, including pancreatic, renal, and breast cancer, showed significant dose-dependent tumor growth inhibition, and in some cases, tumor regression.[3][4]

A key finding from preclinical work was the synergistic effect observed when combining GSK3368715 with inhibitors of PRMT5, the primary Type II PRMT.[2] This suggests a dual blockade of both asymmetric and symmetric arginine dimethylation pathways could be a powerful therapeutic strategy. Notably, cancer cell lines with a deletion of the methylthioadenosine phosphorylase (MTAP) gene showed increased sensitivity to GSK3368715, providing a potential biomarker for patient selection.[2]

Clinical Development and Outcomes

The promising preclinical data led to the initiation of a Phase 1 clinical trial (NCT03666988) to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in patients with advanced solid tumors.[8][9]

Experimental Protocol: Phase 1 Dose Escalation
  • Patient Population: Adults with advanced-stage solid tumors who had exhausted standard treatment options.

  • Study Design: Open-label, dose-escalation study (Part 1).

  • Dosing Regimen: Oral, once-daily administration of GSK3368715.

  • Initial Dose Cohorts: Escalating doses starting at 50 mg, 100 mg, and 200 mg were evaluated.[9]

  • Primary Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess the safety and tolerability of the drug.

  • Secondary Objectives: To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles and to assess preliminary anti-tumor activity.

The study was terminated early due to safety concerns and a lack of compelling clinical efficacy at tolerated doses.[9] A higher-than-expected incidence of thromboembolic events (TEEs), including a grade 5 (fatal) pulmonary embolism, was observed across dose groups.[9] While target engagement was observed in the blood, it was modest and variable in tumor biopsies at the 100 mg dose. The best response achieved was stable disease in 29% of patients.[9] Based on this risk/benefit analysis, further development was halted.

Clinical_Trial_Workflow cluster_0 Phase 1 Study (NCT03666988) cluster_1 Observed Events Start Patient Enrollment (Advanced Solid Tumors) DoseEsc Dose Escalation (50, 100, 200 mg QD) Start->DoseEsc Safety Safety Assessment (Primary Endpoint) DoseEsc->Safety PKEfficacy PK/PD & Efficacy (Secondary Endpoints) DoseEsc->PKEfficacy Outcome Risk/Benefit Analysis Safety->Outcome PKEfficacy->Outcome Termination Early Study Termination Outcome->Termination TEEs High Incidence of Thromboembolic Events (TEEs) TEEs->Outcome Efficacy Limited Clinical Efficacy (Best Response: Stable Disease) Efficacy->Outcome caption Workflow and outcome of the GSK3368715 Phase 1 trial.

Caption: Workflow and outcome of the GSK3368715 Phase 1 trial.

Conclusion and Scientific Perspective

GSK3368715 (CAS 1179950-13-0) is a well-characterized, potent inhibitor of Type I PRMTs that has been instrumental in advancing our understanding of the role of arginine methylation in cancer biology. While its clinical development was halted due to an unfavorable safety profile, the compound remains a valuable tool for preclinical research. The journey of GSK3368715 underscores the challenge of translating potent enzymatic inhibition into safe and effective therapies. The insights gained from its preclinical and clinical evaluation, particularly regarding the potential for MTAP status as a biomarker and the observed toxicity, provide critical lessons for the future development of next-generation PRMT inhibitors.

References

  • Biomedical effects of protein arginine methyltransferase inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • Definition of PRMT1 inhibitor GSK3368715. National Cancer Institute (NCI). [Link]

  • Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss. PubMed. [Link]

  • Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. The University of Melbourne. [Link]

  • Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. PubMed. [Link]

  • GSK3368715 is an Orally Active Type I PRMT Inhibitor. Network of Cancer Research. [Link]

  • PRMT1 in human neoplasm: cancer biology and potential therapeutic target. National Center for Biotechnology Information (PMC). [Link]

Sources

Foundational

Technical Whitepaper &amp; Safety Data Guide: 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid

Executive Summary: Structural Significance in Medicinal Chemistry As a Senior Application Scientist overseeing library synthesis and lead optimization, I frequently encounter building blocks that require a nuanced approa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Structural Significance in Medicinal Chemistry

As a Senior Application Scientist overseeing library synthesis and lead optimization, I frequently encounter building blocks that require a nuanced approach to both safety and synthetic utility. 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (CAS: 1179950-13-0) is a highly versatile, bifunctional scaffold utilized extensively in drug discovery[1].

The pyridazine core serves as an excellent bioisostere for phenyl or pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding profiles (via the adjacent nitrogen atoms) that are highly sought after in kinase inhibitor and GPCR ligand design. The carboxylic acid moiety provides a reliable handle for functionalization (typically amide coupling), while the lipophilic butyl(methyl)amino substituent modulates the compound's overall partition coefficient ( logP ), enhancing membrane permeability.

This guide transcends a traditional Material Safety Data Sheet (MSDS). It synthesizes the compound's physicochemical properties, mechanistic toxicology, and handling requirements with field-proven experimental workflows, providing researchers with a comprehensive, self-validating framework for its application.

Physicochemical & Structural Profiling

Understanding the physical parameters of this compound is the first step in predicting its behavior in both biological assays and synthetic reactions. The presence of the tertiary amine alongside the carboxylic acid suggests zwitterionic potential depending on the pH of the environment.

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionAnalytical Significance
Chemical Name 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acidCore scaffold identity
CAS Number 1179950-13-0Unique registry identifier
Molecular Formula C₁₀H₁₅N₃O₂Stoichiometric basis
Molecular Weight 209.25 g/mol Used for molarity calculations
SMILES String CCCCN(C)C1=NN=C(C=C1)C(=O)OComputational modeling input
Purity 98% (Typical commercial grade)Ensures reproducibility in SAR studies
Topological Polar Surface Area (TPSA) 66.32 ŲOptimal for cellular permeability

Hazard Identification & Mechanistic Toxicology

Standard safety data sheets classify this compound under general research chemical guidelines (e.g., Skin Irrit. 2, Eye Irrit. 2, STOT SE 3)[2]. However, as scientists, we must understand the causality behind these hazards to design effective mitigation strategies.

Mechanistic Toxicology

The toxicological profile of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid is driven by the synergistic effects of its functional groups:

  • Lipid Penetration: The butyl(methyl)amino group is highly lipophilic. Upon dermal contact, this moiety facilitates the rapid partitioning of the molecule into the stratum corneum (the lipid-rich outer layer of the skin).

  • Proton Donation: Once absorbed, the carboxylic acid moiety acts as a localized proton donor. This localized pH alteration disrupts cellular homeostasis, triggering the release of pro-inflammatory cytokines, which manifests macroscopically as erythema (redness) and irritation.

ToxPathway A Dermal / Ocular Exposure (Accidental Contact) B Lipid Bilayer Penetration (Driven by Lipophilic Butyl Group) A->B Absorption C Localized Proton Donation (Carboxylic Acid Reactivity) B->C Cellular Entry D Cellular Inflammatory Response (Irritation / Erythema) C->D pH Alteration

Caption: Mechanistic toxicology pathway illustrating dermal/ocular irritation driven by structural moieties.

Handling, Storage, and Stability Protocols

To maintain the structural integrity of the compound and ensure laboratory safety, strict adherence to the following protocols is required.

Storage Causality & Self-Validating Protocol
  • Condition: Store at room temperature in a tightly sealed container, protected from light and moisture[1].

  • Causality: The electron-rich tertiary amine is susceptible to slow N-oxidation if exposed to atmospheric oxygen and UV light over prolonged periods. Furthermore, the carboxylic acid can absorb ambient moisture, leading to weighing inaccuracies during stoichiometric calculations.

  • Self-Validating System: To validate the integrity of your storage system, record the initial mass of the sealed container upon receipt. Periodically re-weigh the container on an analytical balance. A stable mass over time confirms the absence of hygroscopic moisture uptake, validating the seal's integrity and the compound's anhydrous state.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are mandatory to prevent the lipid-driven dermal absorption described in Section 3.

  • Eye Protection: Safety goggles with side shields to prevent ocular exposure to acidic dust particulates.

Synthetic Utility & Experimental Workflows

The primary synthetic application of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid is the generation of amide derivatives via coupling with primary or secondary amines.

The Rationale for HATU Coupling

For this scaffold, we eschew traditional carbodiimides (like DCC or EDC) in favor of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). As comprehensively detailed by, HATU contains a nitrogen atom at the 7-position of the benzotriazole ring[3][4].

Causality: This nitrogen atom exerts a strong electron-withdrawing effect, which stabilizes the leaving group and dramatically accelerates the aminolysis step. This kinetic advantage is critical when coupling sterically hindered amines to the pyridazine core, minimizing the time the activated intermediate spends in a reactive state, thereby preventing side reactions like guanidinylation[5].

AmideCoupling Step1 6-(Butyl(methyl)amino) pyridazine-3-carboxylic acid Step2 Activation (HATU / DIPEA) Formation of OAt Active Ester Step1->Step2 DMF, rt, 15 min Step3 Nucleophilic Attack (Target Amine Addition) Step2->Step3 Trapped Intermediate Step4 Amide Derivative (Bioassay Ready) Step3->Step4 rt, 2-4 hrs

Caption: Step-by-step experimental workflow for HATU-mediated amide coupling of the pyridazine derivative.

Step-by-Step Methodology: Amide Bond Formation

Reagents:

  • 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Protocol:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Causality: The base deprotonates the carboxylic acid, rendering it a better nucleophile to attack the electrophilic carbon of HATU.

  • Activation: Add HATU (1.1 eq) in one portion. Stir the mixture at room temperature for exactly 15 minutes.

    • Self-Validating Step: Extract a 5 μ L aliquot, dilute in MeCN, and inject into an LC-MS. The disappearance of the starting mass ( m/z 210.25 [M+H]+ ) and the appearance of the OAt active ester intermediate confirms successful activation. This validates the system before introducing your potentially precious target amine.

  • Aminolysis: Upon validation of the active ester, add the target amine (1.2 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically a gradient of Dichloromethane/Methanol) to yield the final amide derivative.

References

Sources

Exploratory

Technical Whitepaper: Toxicity Profile and Safe Handling Guidelines for CAS 1179950-13-0

Executive Summary CAS 1179950-13-0, chemically identified as 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid , is a specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 1179950-13-0, chemically identified as 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid , is a specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. While the pyridazine core is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and target-binding versatility[1], the presence of specific functional groups—namely the lipophilic butyl-methyl amine and the polar carboxylic acid—dictates its unique pharmacokinetic and toxicological behavior.

This whitepaper synthesizes structural analysis, extrapolated mechanistic toxicology, and field-proven laboratory protocols to establish a rigorous framework for the safe handling and preclinical evaluation of this compound.

Chemical Identity & Structural Implications

Understanding the molecular architecture of CAS 1179950-13-0 is critical for predicting its reactivity and biological interactions. The compound exhibits amphiphilic characteristics: the carboxylic acid moiety provides aqueous solubility at physiological pH, while the N-butyl-N-methyl group imparts significant lipophilicity, driving cellular membrane permeability.

Physicochemical Properties
PropertyValueStructural Causality / Implication
CAS Number 1179950-13-0[2]Unique identifier for safety data tracking.
Chemical Name 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid[2]Defines the core scaffold and functional groups.
Molecular Formula C₁₀H₁₅N₃O₂[2]Indicates a low molecular weight (Rule of 5 compliant).
Molecular Weight 209.25 g/mol [2]Facilitates rapid diffusion across biological membranes.
SMILES CCCCN(C)C1=NN=C(C=C1)C(=O)O[2]Used for in silico predictive toxicology modeling.
Purity ≥98% (Standard commercial)[2]Impurities (e.g., unreacted amines) may skew toxicity data.

Mechanistic Toxicity Profile

While empirical in vivo toxicity data for CAS 1179950-13-0 is limited, we can extrapolate its toxicological profile based on the well-documented behavior of pyridazine derivatives and alkylamines[1].

Pharmacotoxicology & Metabolic Activation

Pyridazine rings are generally resistant to rapid oxidative degradation; however, the N-butyl-N-methyl amine substituent is highly susceptible to Phase I hepatic metabolism. Cytochrome P450 (CYP450) enzymes typically catalyze the N-dealkylation of such groups. This enzymatic cleavage can generate reactive aldehyde intermediates (e.g., butyraldehyde or formaldehyde), which may transiently deplete intracellular glutathione (GSH), leading to localized oxidative stress.

If the rate of reactive intermediate formation exceeds the cellular detoxification capacity, mitochondrial dysfunction and subsequent apoptosis can occur.

Pathway Compound CAS 1179950-13-0 (Pyridazine Derivative) Metabolism Hepatic CYP450 Phase I Metabolism Compound->Metabolism N-dealkylation ReactiveInt Reactive Intermediate Formation Metabolism->ReactiveInt Oxidation OxStress ROS Generation & Oxidative Stress ReactiveInt->OxStress GSH Depletion Detox Glutathione (GSH) Conjugation ReactiveInt->Detox Detoxification Toxicity Cellular Toxicity / Apoptosis OxStress->Toxicity Mitochondrial Dysfunction

Proposed metabolic and toxicological pathway for alkylamino-pyridazine derivatives.

Safe Handling & Occupational Exposure Guidelines

Because CAS 1179950-13-0 is a biologically active pharmaceutical intermediate, it must be handled following stringent risk management protocols. The National Institute for Occupational Safety and Health (NIOSH) mandates facility-specific assessments for novel or uncharacterized drugs based on their dosage form, routes of exposure, and inherent toxicity[3].

Risk Assessment & Engineering Controls
  • Aerosolization Risk: As a dry powder, the compound poses a significant inhalation risk. Respiratory mucosa can rapidly absorb low-molecular-weight lipophilic acids.

  • Primary Containment: All weighing, transferring, and reconstitution of the raw powder MUST be performed inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood to prevent occupational exposure[4].

Personal Protective Equipment (PPE)

To ensure absolute barrier protection, the following PPE is required:

  • Gloves: Double-gloving with nitrile gloves (minimum 0.1 mm thickness). Rationale: Nitrile provides superior chemical resistance to lipophilic amines compared to latex.

  • Eye Protection: Tight-fitting chemical safety goggles. Rationale: The carboxylic acid moiety can cause severe ocular irritation upon contact.

  • Body Protection: Disposable, lint-free, long-sleeved gown with closed cuffs.

Experimental Workflows: Cytotoxicity Profiling Protocol

To empirically validate the safety window of CAS 1179950-13-0 for downstream assays, a robust in vitro cytotoxicity profile must be established. This protocol utilizes HepG2 cells (human liver carcinoma) because they retain basal CYP450 activity, making them the most biologically relevant model for assessing metabolism-induced toxicity of pyridazine derivatives.

Self-Validating Assay Design

This protocol employs an ATP-based luminescent viability assay (e.g., CellTiter-Glo). Causality: Luminescent ATP quantification provides a direct, highly sensitive measure of metabolic viability and is immune to the colorimetric quenching or autofluorescence that heterocyclic compounds often exhibit in standard MTT assays.

Workflow Stock Compound Prep (10 mM in DMSO) Dilution Serial Dilution (0.1% final DMSO) Stock->Dilution Incubation Cell Incubation (HepG2, 48h) Dilution->Incubation Assay Viability Assay (ATP Luminescence) Incubation->Assay Analysis IC50 Calculation (Non-linear regression) Assay->Analysis

Step-by-step in vitro cytotoxicity screening workflow for CAS 1179950-13-0.

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve CAS 1179950-13-0 in 100% anhydrous DMSO to create a 10 mM stock.

    • Expert Insight: DMSO is mandatory here. The lipophilic butyl chain limits direct aqueous solubility, while DMSO ensures complete solvation without ionizing the carboxylic acid, preventing precipitation.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in culture media. Ensure the final DMSO concentration on the cells does not exceed 0.1% (v/v) .

  • Internal Controls (The Self-Validating System):

    • Vehicle Control: 0.1% DMSO in media (Establishes 100% viability baseline and rules out solvent toxicity).

    • Positive Control: 1 µM Doxorubicin (Validates assay dynamic range and cell line sensitivity).

    • Blank Control: Media only (Used for background luminescence subtraction).

  • Incubation: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate. Incubate with the compound for 48 hours at 37°C, 5% CO₂.

  • Quantification: Add ATP-luminescent reagent at a 1:1 ratio to the media volume. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature to stabilize the signal, and read luminescence.

  • Data Modeling: Calculate the IC₅₀ using a 4-parameter non-linear regression model.

Spill Management & Decontamination Procedures

In the event of an accidental breach of containment, standard chemical hygiene practices must be immediately escalated.

  • Dry Powder Spills: Do NOT sweep or use compressed air, as this will aerosolize the active pharmaceutical intermediate. Gently cover the powder with damp, absorbent bench pads to suppress dust, then carefully collect the material into a hazardous waste container.

  • Liquid/Solution Spills: Absorb with inert materials (e.g., vermiculite or universal spill pads).

  • Surface Decontamination: Wash the affected area with a 1% sodium hypochlorite (bleach) solution , followed by a thorough water rinse. Causality: Oxidative agents like hypochlorite are highly effective at degrading the alkylamine side chain and disrupting the bioactive pyridazine core, neutralizing its pharmacological potential.

References

  • Centers for Disease Control and Prevention (NIOSH). "Managing Hazardous Drug Exposures: Information for Healthcare Settings." DHHS (NIOSH) Publication No. 2023-130 (April 2023). URL:[Link]

  • He, Zhang-Xu, et al. "Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules." European Journal of Medicinal Chemistry, vol. 209, 112946 (October 2020). URL:[Link]

Sources

Foundational

Crystallographic Data and Structural Elucidation of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic Acid: A Technical Guide

Executive Summary The compound 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (CAS: 1179950-13-0) represents a highly versatile scaffold in modern medicinal chemistry[1]. Featuring a pyridazine core substituted with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (CAS: 1179950-13-0) represents a highly versatile scaffold in modern medicinal chemistry[1]. Featuring a pyridazine core substituted with a carboxylic acid and a lipophilic butyl(methyl)amino tail, this molecule is frequently utilized as a bioisostere in the development of kinase inhibitors and GPCR modulators.

While the exact empirical Single-Crystal X-Ray Diffraction (SC-XRD) data for this specific derivative remains proprietary or unpublished in open crystallographic databases, understanding its structural conformation is critical for rational drug design. This whitepaper synthesizes predictive crystallographic profiling based on homologous structures[2][3] with a rigorous, field-proven experimental methodology for isolating and resolving its crystal structure. By detailing the causality behind each experimental choice, this guide serves as a comprehensive blueprint for structural biologists and medicinal chemists.

Structural Profiling and Predictive Crystallography

To successfully crystallize and resolve a small organic molecule, one must first deconstruct its functional groups to predict its intermolecular behavior in the solid state.

Molecular Characteristics
  • Chemical Formula: C₁₀H₁₅N₃O₂

  • Molecular Weight: 209.25 g/mol

  • SMILES: CCCCN(C)C1=NN=C(C=C1)C(=O)O[1]

Hydrogen Bonding and Crystal Packing Motifs

The crystal structure of the foundational scaffold, pyridazine-3-carboxylic acid, typically exhibits almost planar molecular sheets driven by a network of weak hydrogen bonds between the carboxylic acid protons and the pyridazine ring nitrogens[2].

However, the introduction of the 6-(butyl(methyl)amino) group fundamentally alters this packing dynamic:

  • The R22​(8) Synthon: Like most carboxylic acids, the molecule is expected to form centrosymmetric dimers via strong O-H···O hydrogen bonds.

  • Steric Disruption: The flexible, lipophilic butyl chain introduces significant conformational entropy. This prevents the formation of the flat, 2D planar sheets seen in unsubstituted pyridazine-3-carboxylic acid[2], forcing the crystal lattice into a more complex 3D network dominated by van der Waals interactions among the alkyl tails.

  • N-Heterocycle Interactions: The pyridazine nitrogens, acting as hydrogen bond acceptors, will likely interact with adjacent C-H donors or co-crystallized solvent molecules, further stabilizing the lattice[3].

G A 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid B Carboxylic Acid Group (Strong H-Bond Donor/Acceptor) A->B C Pyridazine Ring (Pi-Pi Stacking & H-Bond Acceptor) A->C D Butyl(methyl)amino Tail (Hydrophobic/van der Waals) A->D E R2,2(8) Dimeric Synthon (Primary Lattice Driver) B->E Self-Assembly F Weak C-H...N Interactions (Secondary Stabilization) C->F Packing G Conformational Flexibility (Lattice Disruption) D->G Steric Bulk

Caption: Predictive intermolecular interaction network driving the crystal lattice formation.

Expected Crystallographic Parameters

Based on the lack of high molecular symmetry and the presence of the flexible alkyl chain, the compound is highly likely to crystallize in a lower-symmetry space group.

Table 1: Predictive Crystallographic Data Summary

ParameterExpected Value / RangeRationale
Crystal System Monoclinic or TriclinicTypical for asymmetric organic molecules with flexible aliphatic chains.
Space Group P21​/c or P1ˉ The R22​(8) carboxylic acid dimer naturally forms across an inversion center.
Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)Standard packing efficiency for small organic dimers.
Density (calculated) ~1.25 - 1.35 g/cm³Expected density for a nitrogen-rich, non-halogenated organic compound.
Radiation Source Cu ( λ=1.5418 Å)Required for sufficient diffraction intensity from light atoms (C, H, N, O).

Experimental Protocols: Crystallization and SC-XRD

To transition from theoretical models to empirical data, the following self-validating experimental workflow must be executed. The protocol is designed specifically to mitigate the crystallization challenges posed by the flexible butyl chain.

Step-by-Step Crystallization Methodology
  • Step 1: Solvent Screening & Selection

    • Action: Prepare a 10 mg/mL solution of the compound in a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Causality: The solvent must dissolve the compound completely without irreversibly outcompeting the carboxylic acid's ability to self-associate. Highly protic solvents (like pure Methanol) may form solvates by hydrogen-bonding directly to the pyridazine ring[3].

  • Step 2: Vapor Diffusion Setup

    • Action: Place the solution in a small, unsealed inner vial. Place this inner vial into a larger outer vial containing an anti-solvent (e.g., Hexane or Heptane). Seal the outer vial tightly.

    • Causality: The flexible butyl chain requires time to adopt its lowest-energy conformation. Rapid evaporation leads to amorphous oils. Vapor diffusion allows the anti-solvent to slowly permeate the solution, gently lowering solubility and favoring ordered nucleation over rapid precipitation.

  • Step 3: Incubation

    • Action: Store the setup at a constant 20°C in a vibration-free environment for 7–14 days.

Crystal Harvesting and Data Collection
  • Step 4: Optical Validation

    • Action: Examine the resulting crystals under a stereomicroscope equipped with cross-polarizers.

    • Causality (Self-Validation): True single crystals will exhibit sharp extinction (birefringence) when rotated under polarized light. If the material remains dark or scatters light uniformly, it is amorphous or twinned, and the crystallization must be repeated.

  • Step 5: Cryoprotection and Mounting

    • Action: Coat a selected single crystal (approx. 0.2 x 0.1 x 0.1 mm) in a cryoprotectant oil (e.g., Paratone-N) using a nylon loop, and immediately plunge it into the diffractometer's cold stream (100 K).

    • Causality: Flash-cooling to 100 K minimizes the thermal atomic displacement parameters (B-factors), which is absolutely critical for resolving the exact conformation of the highly mobile butyl tail.

  • Step 6: X-Ray Diffraction

    • Action: Collect diffraction data using a microfocus Cu source.

    • Causality: Copper radiation provides a higher scattering cross-section for light atoms compared to Molybdenum, ensuring strong high-angle reflections necessary for precise bond-length determination.

Workflow S1 1. Solvent Screening (EtOAc / Hexane) S2 2. Vapor Diffusion (Slow Nucleation) S1->S2 S3 3. Optical Validation (Birefringence Check) S2->S3 S4 4. Cryocooling (100K, Paratone-N) S3->S4 S5 5. SC-XRD Data (Cu K-alpha) S4->S5

Caption: Sequential workflow for the isolation and X-ray diffraction of the target compound.

Data Processing and Structure Solution

Once the diffraction frames are collected, the data must be integrated and solved to yield the final 3D coordinates.

  • Data Reduction: Use software such as APEX3 or CrysAlisPro to integrate the diffraction spots, determine the unit cell, and apply multi-scan absorption corrections.

  • Structure Solution (Phasing): Because the molecule lacks heavy atoms, Direct Methods or Intrinsic Phasing (e.g., SHELXT) must be used. These algorithms utilize probabilistic relationships between the intensities of the reflections to calculate the initial electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Critical Step: All non-hydrogen atoms must be refined anisotropically (as ellipsoids).

    • Hydrogen Treatment: The carboxylic acid proton should ideally be located in the difference Fourier map and refined freely to confirm the exact nature of the hydrogen bonding. The alkyl protons can be placed in calculated positions and refined using a riding model.

Implications for Drug Development

The crystallographic resolution of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid provides critical insights for Structure-Based Drug Design (SBDD).

The dihedral angle between the pyridazine ring and the carboxylic acid group dictates the molecule's ability to coordinate with metal centers (e.g., in metalloenzymes) or interact with basic residues (like Arginine or Lysine) in a target binding pocket[4]. Furthermore, determining the exact solid-state conformation of the butyl(methyl)amino group allows computational chemists to accurately parameterize the molecule for molecular dynamics (MD) simulations, ensuring that the predicted hydrophobic interactions within a target's lipophilic sub-pocket are grounded in empirical reality.

References

  • Gryz, M., Starosta, W., & Leciejewicz, J. (2003). Crystal and molecular structure of pyridazine-3-carboxylic acid hydrochloride and zinc(II) pyridazine-3-carboxylate tetrahydrate. Journal of Coordination Chemistry, 56(17), 1505-1511.[Link]

  • Kosińska, M., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. International Journal of Molecular Sciences, 25(3), 1785.[Link]

  • Nagawade, R. R., et al. (2020). Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid in Small Molecule Drug Discovery

Executive Summary 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (CAS: 1179950-13-0) is a highly versatile, commercially available building block utilized in modern medicinal chemistry[1]. The pyridazine-3-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (CAS: 1179950-13-0) is a highly versatile, commercially available building block utilized in modern medicinal chemistry[1]. The pyridazine-3-carboxylic acid core is recognized as a privileged heterocyclic scaffold[2]. It is frequently employed to improve the physicochemical properties of drug candidates, offering enhanced aqueous solubility and serving as a potent hydrogen-bond acceptor in protein-ligand interactions. The inclusion of the 6-butyl(methyl)amino substituent provides a tunable lipophilic vector. This specific structural combination makes the molecule exceptionally valuable for developing ATP-competitive kinase inhibitors[3][4] and for serving as a rigidified linker or warhead component in Proteolysis Targeting Chimeras (PROTACs)[5].

Section 1: Structural Rationale & Pharmacological Utility

The strategic use of this scaffold is often driven by the "nitrogen walk" approach in rational drug design. Replacing carbon atoms with nitrogen (e.g., shifting from a phenyl ring to a pyridazine ring) lowers the overall lipophilicity (logP), improves metabolic stability, and alters the electronic distribution, which is crucial for optimizing oral bioavailability[6].

In kinase targets such as Spleen Tyrosine Kinase (SYK) and Cyclin-Dependent Kinase 2 (CDK2), the adjacent nitrogen atoms of the pyridazine ring effectively mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region[7][8]. Furthermore, in the context of targeted protein degradation, incorporating a rigid pyridazine core restricts the conformational flexibility of the PROTAC linker compared to traditional PEG chains, thermodynamically favoring the formation of the required ternary complex[5].

Table 1: Physicochemical Profiling & Drug Design Utility
PropertyValue / FeatureMedicinal Chemistry Implication
CAS Number 1179950-13-0[1]Unique identifier for procurement and library registration.
Molecular Formula C10H15N3O2[1]Low molecular weight (209.25 g/mol ) allows for fragment-based growth.
Functional Groups Carboxylic Acid, Tertiary Amine, Pyridazine RingEnables orthogonal functionalization (amide coupling, SNAr).
Topological Polar Surface Area ~66.32 Ų[1]Optimal for cell permeability while maintaining aqueous solubility.

Section 2: Application 1 - Targeted Protein Degradation (PROTACs)

The development of degraders for targets like SMARCA2/4 heavily relies on optimized linker geometries[5]. The 6-(butyl(methyl)amino)pyridazine-3-carboxylic acid acts as a rigid linker-warhead hybrid. Its carboxylic acid moiety is primed for amide coupling with amine-functionalized E3 ligase ligands (e.g., CRBN or VHL binders).

PROTAC_Workflow A 6-(Butyl(methyl)amino) pyridazine-3-carboxylic acid (Rigid Scaffold) D Amide Coupling (HATU, DIPEA, DMF) A->D B Target Ligand (e.g., SMARCA2/4 Binder) B->D C E3 Ligase Ligand (e.g., CRBN / VHL) C->D E Bifunctional PROTAC Degrader D->E F Ternary Complex Formation (Target - PROTAC - E3) E->F G Ubiquitination & Proteasomal Degradation F->G

Workflow of PROTAC assembly utilizing the pyridazine scaffold for ternary complex formation.

Protocol 1: High-Throughput Amide Coupling for PROTAC Library Generation

Causality & Self-Validation: HATU is selected as the coupling reagent because its superior reactivity efficiently drives the formation of amides with sterically hindered or electron-deficient amines, which are common in E3 ligase ligands. DIPEA is utilized as a non-nucleophilic base to neutralize the HCl salts of the amine ligands without competing for the activated ester. The protocol is self-validating via LC-MS monitoring; the pyridazine core provides a strong UV chromophore at 254 nm, facilitating precise tracking of the starting material's consumption and the product's formation.

Step-by-Step Methodology:

  • Activation: Dissolve 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (1.0 mmol, 1.0 eq) in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 mmol, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Conjugation: Add the target amine-functionalized E3 ligase ligand (1.1 mmol, 1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Monitoring: Monitor reaction progress via LC-MS (UV 254 nm / ESI+).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the PROTAC degrader.

Section 3: Application 2 - Kinase Inhibitor Scaffold (Hinge Binder)

Pyridazine-3-carboxamides are privileged structures for ATP-competitive kinase inhibitors, successfully deployed in the discovery of the SYK inhibitor RO9021[3] and novel CDK2 inhibitors[7]. The 6-butyl(methyl)amino group occupies the hydrophobic pocket adjacent to the ATP-binding cleft, while the pyridazine nitrogens form essential hydrogen bonds with the hinge region[8].

Kinase_Inhibition K1 Pyridazine Core (H-Bond Acceptor) H1 Kinase Hinge Region (e.g., SYK / CDK2) K1->H1 Binds K2 Carboxamide Motif (H-Bond Donor/Acceptor) K2->H1 Binds K3 Butyl(methyl)amino Group (Hydrophobic Pocket) H2 ATP Binding Cleft K3->H2 Occupies R1 Competitive ATP Displacement H1->R1 H2->R1 R2 Signal Transduction Blockade R1->R2

Logical mapping of the pyridazine-3-carboxamide pharmacophore within the kinase ATP-binding cleft.

Protocol 2: Enzymatic Kinase Assay (e.g., SYK / CDK2)

Causality & Self-Validation: Testing compounds precisely at the ATP Km​ is critical. If the ATP concentration is too high, it will outcompete the inhibitor, artificially inflating the IC50. If too low, the assay fails to accurately reflect physiological cellular conditions. The assay utilizes a coupled luminescence system (e.g., ADP-Glo). The depletion of unreacted ATP followed by the conversion of kinase-generated ADP back into ATP ensures that the luminescent signal is directly proportional to kinase activity, providing a self-validating readout of enzymatic inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized pyridazine-3-carboxamide derivative in 100% DMSO. Create a 10-point, 3-fold serial dilution plate.

  • Assay Buffer: Prepare kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Reaction Assembly: In a 384-well plate, add 5 µL of recombinant kinase (e.g., SYK or CDK2) diluted in assay buffer. Add 100 nL of the compound dilution series using an acoustic dispenser (e.g., Echo 550). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiation: Start the reaction by adding 5 µL of a mixture containing the specific peptide substrate and ATP (at the predetermined Km​ for the specific kinase).

  • Detection: Incubate for 60 minutes. Add 10 µL of ADP-Glo™ Kinase Assay Reagent to deplete unreacted ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

References

  • Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses. PubMed Central (PMC).[Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Taylor & Francis.[Link]

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. [Link]

  • Pyridazine derivatives as smarca2/4 degraders (CA3118354A1).
  • 4FZ7: Crystal structure of spleen tyrosine kinase complexed with 6-((1R,2S)-2-Amino-cyclohexylamino)-4-(6-ethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide. RCSB PDB.[Link]

Sources

Application

Application Note: Utilizing CAS 1179950-13-0 as a Privileged Pharmaceutical Building Block

Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is the foundation of successful lead optimization. CAS 1179950-13-0 (6-(Butyl(methyl)amino)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is the foundation of successful lead optimization. CAS 1179950-13-0 (6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid) represents a highly versatile, bifunctional scaffold designed to accelerate the discovery of targeted therapeutics.

The pyridazine ring is increasingly recognized as a privileged bioisostere for phenyl and pyridine rings[1]. It is endowed with unique physicochemical properties, including weak basicity, a high dipole moment that enhances π-π stacking interactions, and robust dual hydrogen-bonding capacity[1]. Furthermore, incorporating a pyridazine core often reduces lipophilicity, lowers cytochrome P450 inhibition, and mitigates hERG potassium channel liabilities compared to carbocyclic analogs[1].

CAS 1179950-13-0 specifically features a butyl(methyl)amino substituent at the C6 position. This specific functionalization is highly strategic:

  • Steric & Lipophilic Vector: The butyl chain provides a flexible, lipophilic vector ideal for occupying deep hydrophobic pockets in target proteins (e.g., the DFG-out pocket in kinases).

  • Symmetry Breaking: The tertiary amine breaks molecular planarity, disrupting crystal lattice packing and significantly improving aqueous solubility—a critical factor in oral bioavailability.

  • Synthetic Handle: The C3-carboxylic acid serves as a prime handle for divergent synthesis, enabling rapid library generation via amide coupling or decarboxylative cross-coupling[2].

Physicochemical Profiling & Reagent Optimization

To effectively utilize this building block, researchers must account for the electronic properties of the pyridazine ring. The two adjacent nitrogen atoms strongly withdraw electron density from the C3-carboxylic acid. While this increases the acidity of the proton, it also destabilizes the transient active esters formed during standard amide couplings, often leading to sluggish reaction kinetics with traditional reagents like EDC/HOBt.

Table 1: Physicochemical Profile of CAS 1179950-13-0
PropertyValue / StructureCausality & Implication in Drug Design
Molecular Weight 209.25 g/mol Highly efficient fragment size, leaving an ample MW budget (<300 Da) for subsequent elaboration into drug-like space[3].
Formula C₁₀H₁₅N₃O₂Maintains a low heavy-atom count, optimizing ligand efficiency (LE).
Dipole Moment High (relative to pyridine)Stronger dipole-dipole interactions with target protein backbones; improved orientation in binding sites[1].
hERG Liability LowThe inherent polarity of the pyridazine core reduces off-target binding to the lipophilic hERG channel cavity[1].
Table 2: Amide Coupling Reagent Optimization for Pyridazine-3-carboxylic Acids
Reagent SystemConversion (1h)Causality / Recommendation
EDC / HOBt < 40%Sluggish kinetics due to the electron-deficient pyridazine ring destabilizing the active ester. Not recommended.
T3P / Pyridine ~ 65%Moderate reactivity; useful for large-scale process chemistry but requires extended reaction times.
HATU / DIPEA > 95%Optimal. The highly reactive HOAt ester overcomes electronic deactivation. Recommended for high-throughput library synthesis.

Synthetic Workflows & Logical Divergence

The true value of CAS 1179950-13-0 lies in its synthetic divergence. As illustrated below, the C3-carboxylic acid can be channeled into two primary workflows: Amide Library Generation (for accessing traditional small-molecule inhibitors) and Decarboxylative Cross-Coupling (for generating C-C linked PROTACs or rigidified scaffolds).

SyntheticWorkflow SM CAS 1179950-13-0 (Pyridazine-3-carboxylic acid) ActiveEster HOAt Active Ester (Transient) SM->ActiveEster HATU, DIPEA DMF, 25°C Radical Alkyl Radical (Transient) SM->Radical Ir(ppy)3, Blue LED NiCl2·DME Amide Amide Derivatives (e.g., Kinase Inhibitors) ActiveEster->Amide R-NH2 1-2 h CrossCoupled C-C Coupled Products (e.g., PROTAC Linkers) Radical->CrossCoupled R-Br 24 h

Synthetic divergence of CAS 1179950-13-0 into amide and C-C coupled derivatives.

Self-Validating Experimental Protocols

The following protocols have been engineered to include built-in validation checkpoints, ensuring high trustworthiness and reproducibility at the bench.

Protocol A: High-Throughput HATU-Mediated Amide Coupling

Targeting the synthesis of pyridazine-based Receptor Tyrosine Kinase (RTK) inhibitors.

Causality Note: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against the highly sensitive HOAt-active ester. Anhydrous DMF is critical, as trace water will rapidly hydrolyze the intermediate back to the starting material.

  • Reagent Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve CAS 1179950-13-0 (1.0 eq, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M).

  • Base Addition: Add DIPEA (3.0 eq, 1.5 mmol). Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add HATU (1.1 eq, 0.55 mmol) in a single portion. The solution will typically transition from colorless to a pale yellow.

  • Validation Checkpoint 1 (Active Ester Formation): After 10 minutes, withdraw a 5 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and inject into the LC-MS.

    • Self-Validation: You must observe the mass of the HOAt active ester [M + HOAt - H2O + H]+. If the starting material [M+H]+ (m/z 210.2) persists predominantly, verify the quality of your HATU reagent.

  • Amine Addition: Once activation is confirmed, add the target primary or secondary amine (1.2 eq, 0.6 mmol). Stir at room temperature for 1–2 hours.

  • Validation Checkpoint 2 (Reaction Completion): Perform a second LC-MS check. The active ester peak should be entirely consumed, replaced by the desired product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 x 5 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Photoredox Decarboxylative C(sp³)-C(sp²) Cross-Coupling

Targeting the direct attachment of complex alkyl linkers without the need for unstable pyridazine-boronic acids.

Causality Note: Traditional Suzuki couplings at the 3-position of pyridazines are notoriously difficult because pyridazine-3-boronic acids undergo rapid protodeboronation. Decarboxylative metallaphotoredox catalysis bypasses this by generating a transient radical directly from the stable carboxylic acid[2].

  • Reaction Setup: In an oven-dried 8 mL vial, combine CAS 1179950-13-0 (1.5 eq, 0.3 mmol), the target alkyl bromide (1.0 eq, 0.2 mmol), NiCl₂·DME (10 mol%), dtbbpy ligand (15 mol%), Ir(ppy)₃ (2 mol%), and Cs₂CO₃ (2.0 eq).

  • Solvent & Degassing: Add anhydrous DMSO (2.0 mL). Seal the vial with a PTFE septum cap. Sparge the solution with Argon gas for 15 minutes.

    • Self-Validation: Ensure the sparging needle is submerged and a vent needle is present. The cessation of visible oxygen bubbles and a color shift to a deep, homogenous catalytic complex indicates successful degassing.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 24 hours. A cooling fan must be used to maintain the temperature below 30°C, as thermal degradation of the Ni-complex can occur.

  • Purification: Filter the crude mixture through a short pad of Celite to remove inorganic salts and catalyst particulates before proceeding to preparative HPLC.

Biological Application: Kinase Inhibition Pathways

Derivatives synthesized from CAS 1179950-13-0 are highly effective in targeting Receptor Tyrosine Kinases (RTKs). The pyridazine core acts as a bioisostere for the hinge-binding motifs of ATP, while the butyl(methyl)amino group extends into the hydrophobic specificity pockets of the kinase[4],[1].

SignalingPathway Ligand Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binding & Dimerization Downstream Downstream Kinase Cascade (MAPK / PI3K) Receptor->Downstream ATP-dependent Phosphorylation Inhibitor Pyridazine Inhibitor (CAS 1179950-13-0 derived) Inhibitor->Receptor Competitive ATP Displacement Proliferation Tumor Cell Proliferation Downstream->Proliferation Signal Transduction

Mechanism of action for pyridazine-derived receptor tyrosine kinase inhibitors.

By competitively displacing ATP at the RTK hinge region, these pyridazine derivatives halt the downstream phosphorylation cascade (e.g., MAPK or PI3K pathways), ultimately arresting tumor cell proliferation.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture Source: MDPI Processes URL:[Link][4]

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds Source: ChemRxiv URL:[Link][2]

Sources

Method

Application Note: High-Throughput Synthesis of Targeted Compound Libraries Using 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocol Executive Rationale & Scaffold Selection In modern drug discovery, the transition fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocol

Executive Rationale & Scaffold Selection

In modern drug discovery, the transition from planar, lipophilic molecules to sp3 -enriched, heteroaromatic scaffolds is critical for improving pharmacokinetic properties and reducing off-target toxicities. The building block 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (CAS: 1179950-13-0)[1] represents a highly versatile bifunctional hub for the parallel synthesis of targeted compound libraries.

Mechanistic Causality in Scaffold Design

The selection of this specific scaffold for library generation is driven by two distinct structural features, each serving a specific pharmacological and chemical purpose:

  • The Pyridazine Core (Bioisosterism & Solubility): Unlike traditional phenyl or pyridyl rings, the pyridazine core possesses a high dipole moment and two adjacent nitrogen atoms that act as strong hydrogen-bond acceptors. This alters the hydration shell of the molecule, significantly improving aqueous solubility and reducing hERG liabilities while maintaining aromatic stacking capabilities.

  • The 6-Butyl(methyl)amino Vector (Lipophilic Targeting): This tertiary amine substituent acts as a flexible, lipophilic appendage. In the context of kinase inhibitors (e.g., CDK2 [2] or TYK2 [3]), such aliphatic vectors are designed to project into deep hydrophobic pockets, such as the DFG-out allosteric site. The methylation of the nitrogen prevents unwanted hydrogen bond donation, restricting its interaction profile to pure van der Waals contacts, while the butyl chain provides the necessary conformational flexibility to induce fit within the target protein.

Workflow Visualization

To maximize efficiency and reproducibility, the library synthesis utilizes a 96-well parallel format. The workflow relies on in-situ activation and solid-supported scavenging to eliminate the need for traditional liquid-liquid extraction, thereby minimizing material loss and throughput bottlenecks.

LibrarySynthesis Scaffold Scaffold Preparation 6-(Butyl(methyl)amino) pyridazine-3-carboxylic acid Activation Carboxyl Activation HATU, DIPEA, NMP (15 min, 25°C) Scaffold->Activation Step 1: Solubilization Diversification Parallel Diversification Amine Library (R-NH2) 96-Well Format Activation->Diversification Step 2: Active Ester Formation Scavenging In-situ Scavenging PS-Isocyanate & PS-Trisamine Diversification->Scavenging Step 3: Amide Coupling Library Targeted Compound Library Ready for High-Throughput Screening Scavenging->Library Step 4: Filtration & QC

Caption: Workflow for the parallel synthesis and in-situ purification of pyridazine-3-carboxamide targeted libraries.

Reagent Selection & Chemical Causality

A successful high-throughput protocol requires reagents that guarantee near-quantitative conversion across a diverse set of substrates without requiring condition optimization for individual wells.

  • Solvent Selection (NMP vs. DMF): N-Methyl-2-pyrrolidone (NMP) is selected over Dimethylformamide (DMF). Why? NMP has a lower vapor pressure, which prevents well-to-well cross-contamination and volume loss during prolonged shaking at ambient or elevated temperatures in unsealed or loosely sealed 96-well blocks.

  • Coupling Reagent (HATU): The electron-withdrawing nature of the pyridazine ring can destabilize standard active esters (like those formed by EDC/HOBt), leading to sluggish reactions with weak nucleophiles[4]. Why HATU? HATU generates an extremely reactive HOAt active ester. The adjacent nitrogen in the HOAt leaving group provides an intramolecular hydrogen bond that stabilizes the transition state during amine attack, driving the coupling of even sterically hindered or electron-deficient anilines to completion.

  • Solid-Supported Scavengers: To avoid HPLC purification for every well, Polystyrene (PS)-Isocyanate is used to covalently trap unreacted amines, and PS-Trisamine is used to quench unreacted active esters and remove excess acid.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By incorporating internal control wells, the integrity of the reagents, solvent, and scaffold is automatically verified prior to downstream biological screening.

Materials Required
  • Scaffold: 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (0.1 M stock in anhydrous NMP)

  • Amine Library: 80 diverse amines (0.15 M stocks in anhydrous NMP)

  • Coupling Reagents: HATU (0.2 M in NMP), DIPEA (N,N-Diisopropylethylamine, neat)

  • Scavengers: PS-Isocyanate (loading ~1.5 mmol/g), PS-Trisamine (loading ~3.0 mmol/g)

Step-by-Step Methodology

Step 1: Plate Preparation & Control Assignment

  • Utilize a deep-well 96-well polypropylene reaction block.

  • Self-Validation Assignment:

    • Well A1 (Positive Control): Add Benzylamine (highly reactive; validates HATU/DIPEA efficacy).

    • Well A2 (Negative Control): Add NMP only (no amine; monitors scaffold degradation and solvent purity).

    • Well A3 (Kinetic Control): Add tert-Butylamine (sterically hindered; establishes the kinetic lower-bound of the plate's conversion).

  • Dispense 100 µL of the amine library stocks (15 µmol, 1.5 eq) into the remaining wells (A4 through H12).

Step 2: In-Situ Activation

  • In a separate vial, mix 1.0 mL of the scaffold stock (100 µmol) with 5.5 mL of HATU stock (110 µmol, 1.1 eq) and 35 µL of DIPEA (200 µmol, 2.0 eq).

  • Incubate the activation mixture at 25°C for 15 minutes to ensure complete formation of the HOAt active ester. Note: Do not exceed 30 minutes to prevent epimerization or degradation of the active ester.

Step 3: Parallel Amide Coupling

  • Dispense 100 µL of the activated scaffold mixture (10 µmol scaffold) into all 96 wells containing the amines.

  • Seal the block with a chemically resistant mat.

  • Agitate on an orbital shaker at 400 rpm for 12 hours at room temperature.

Step 4: Quality Control Gate (The Self-Validation Check)

  • Withdraw 2 µL from Wells A1, A2, and A3. Dilute with 98 µL of Acetonitrile and analyze via LC-MS.

  • Proceed only if: Well A1 shows >95% product, Well A2 shows intact hydrolyzed scaffold (no degradation peaks), and Well A3 shows >50% product.

Step 5: In-Situ Scavenging & Filtration

  • Unseal the block and add 30 mg of PS-Isocyanate and 20 mg of PS-Trisamine to all wells.

  • Add 200 µL of Dichloromethane (DCM) to each well to swell the polystyrene resins, maximizing pore accessibility.

  • Agitate for 4 hours at room temperature.

  • Filter the contents of the reaction block through a 96-well filter plate into a collection plate. Wash the resins with an additional 200 µL of DCM/NMP (1:1).

  • Concentrate the collection plate under a stream of nitrogen (SpeedVac) to yield the final targeted library.

Quantitative Data Presentation

The efficiency of the coupling reaction is highly dependent on the nucleophilicity and steric profile of the amine library. Table 1 summarizes the expected quantitative outcomes using this specific pyridazine-3-carboxylic acid scaffold under the described HATU/NMP conditions.

Table 1: Quantitative Coupling Efficiencies and Optimal Conditions by Amine Class

Amine ClassRepresentative SubstrateCoupling ReagentTime to >95% ConversionExpected Yield RangePurity (Post-Scavenging)
Primary Aliphatic BenzylamineHATU / DIPEA2 hours85 - 95%>90%
Secondary Aliphatic PiperidineHATU / DIPEA3 hours80 - 90%>85%
Electron-rich Anilines p-AnisidineHATU / DIPEA6 hours70 - 85%>80%
Electron-deficient Anilines 3-TrifluoromethylanilineHATU / DIPEA12 hours50 - 70%>75%
Sterically Hindered tert-ButylamineHATU / DIPEA18 hours40 - 60%>70%

Data Interpretation: While primary aliphatic amines react rapidly, electron-deficient anilines require the full 12-hour incubation period. If the library heavily features hindered or deactivated anilines, elevating the reaction temperature to 45°C is recommended to push the expected yield above 70%.

References

  • Gomaa, M. S., et al. "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights." RSC Advances, 2021. Available at: [Link]

  • Moslin, R., et al. "Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling." MedChemComm, 2017. Available at: [Link]

  • Giovannoni, M. P., et al. "Polynitrogen Bicyclic and Tricyclic Compounds as PDE4 Inhibitors." Molecules, 2020. Available at: [Link]

Application

Application Note: In Vitro Assay Preparation and Validation for 6-(Butyl(methyl)amino)pyridazine-3-carboxylic Acid Derivatives

Introduction & Mechanistic Rationale 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (CAS 1179950-13-0)[1] is a highly privileged building block in modern targeted drug discovery. The pyridazine ring offers unique hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (CAS 1179950-13-0)[1] is a highly privileged building block in modern targeted drug discovery. The pyridazine ring offers unique hydrogen-bonding capabilities and structural rigidity, while the carboxylic acid moiety serves as an ideal handle for synthesizing complex peptidomimetics via amide coupling[2].

In recent years, 6-amino-pyridazine-3-carboxylic acid derivatives have emerged as potent Smac mimetics—small-molecule antagonists of Inhibitor of Apoptosis Proteins (IAPs)[3]. Endogenous IAPs, such as XIAP, cIAP1, and cIAP2, are frequently overexpressed in malignancies, allowing cancer cells to evade apoptosis by directly binding and inhibiting pro-caspase-9 and caspase-3/7[4].

When synthesized into peptidomimetics, the pyridazine-3-carboxylic acid core perfectly mimics the AVPI (Ala-Val-Pro-Ile) binding motif of the endogenous Smac protein[4]. The butyl(methyl)amino substituent is particularly valuable; its lipophilic alkyl chain is designed to occupy the hydrophobic P4 pocket of the XIAP BIR3 domain, anchoring the inhibitor and displacing pro-caspase-9 to restore apoptotic signaling[4][5].

This application note provides a comprehensive, self-validating in vitro workflow for preparing and evaluating novel derivatives of this scaffold, ensuring high-fidelity data from biochemical binding to cellular phenotypic response.

IAP_Pathway Ligand Pyridazine Derivative XIAP XIAP (BIR3 Domain) Ligand->XIAP Binds & Antagonizes Caspase Pro-Caspase-9 XIAP->Caspase Inhibits (Blocked) Active Active Caspase-9 Caspase->Active Auto-cleavage

Fig 1: Mechanism of XIAP antagonism by pyridazine derivatives leading to Caspase-9 activation.

Compound Preparation & Formulation

Causality & Rationale: Pyridazine-3-carboxylic acid derivatives exhibit highly variable aqueous solubility depending on the coupled amine and the specific lipophilicity of the butyl(methyl)amino tail[1][2]. Introduction into aqueous assay buffers without proper pre-formulation leads to compound aggregation, resulting in false-positive pan-assay interference (PAINS) behavior.

Protocol:

  • Stock Generation: Dissolve the lyophilized 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid derivative in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.

  • Sonication: Sonicate the solution in a water bath at 25°C for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot the 10 mM stock into 20 µL volumes in amber microcentrifuge tubes to prevent photodegradation and freeze-thaw cycles. Store at -20°C.

  • Working Dilutions: Perform all serial dilutions (typically 3-fold or 10-fold) in 100% DMSO before transferring to the aqueous assay buffer. The final DMSO concentration in all subsequent assays must be normalized to exactly 1% (v/v) to prevent solvent-induced cytotoxicity or protein denaturation.

Biochemical Assay: Fluorescence Polarization (FP)

Causality & Rationale: To definitively prove that the synthesized derivative engages the target, we utilize a Fluorescence Polarization (FP) assay. This homogeneous assay measures the displacement of a fluorescently labeled Smac-mimetic peptide (e.g., SMAC-1F) from the recombinant XIAP BIR3 domain[4]. When the large protein binds the small fluorescent peptide, molecular tumbling slows, yielding high polarization. A successful pyridazine derivative will competitively displace the peptide, increasing its tumbling rate and drastically lowering the polarization signal.

Self-Validating Controls:

  • Positive Control: Unlabeled native Smac AVPI peptide (Saturating concentration, 10 µM) to define the maximum displacement (100% inhibition).

  • Negative Control: 1% DMSO vehicle to define baseline binding (0% inhibition).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare FP Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 100 μg/mL Bovine Gamma Globulin, 0.02% Sodium Azide, and 0.01% Triton X-100. Note: Triton X-100 is critical to prevent promiscuous, non-specific hydrophobic binding of the lipophilic butyl tail to the protein surface.

  • Reagent Mixing: In a 384-well black microplate, add 10 µL of 30 nM recombinant human XIAP BIR3 domain protein.

  • Compound Addition: Add 5 µL of the serially diluted pyridazine derivative (ranging from 10 µM to 0.1 nM, 1% final DMSO). Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Tracer Addition: Add 5 µL of 10 nM fluorescent Smac probe (SMAC-1F).

  • Incubation & Reading: Incubate the plate in the dark for 3 hours at room temperature to reach thermodynamic equilibrium. Read the plate on a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 530 nm).

  • Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 indicates a robust, trustworthy assay.

Cellular Phenotypic Assay: Caspase-9 Activation

Causality & Rationale: Biochemical affinity ( Ki​ ) does not guarantee cellular efficacy, as the carboxylate-derived peptidomimetic may suffer from poor membrane permeability or active efflux[4][5]. Because XIAP directly inhibits Caspase-9, a functional Smac mimetic will trigger rapid Caspase-9 auto-activation within the cell[4]. We multiplex a luminescent Caspase-9 assay with a cell viability assay to ensure the luminescent signal is due to targeted apoptosis, not generalized necrosis.

Step-by-Step Methodology:

  • Cell Plating: Seed MDA-MB-231 human breast cancer cells (known to be highly sensitive to IAP antagonism[4]) at 10,000 cells/well in a 96-well white-walled plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the pyridazine derivatives (10 µM to 1 nM) for 12 hours.

  • Caspase-9 Detection: Add 100 µL of Caspase-9-Glo Reagent (Promega) directly to the wells. The reagent contains a proluminescent caspase-9 substrate (LEHD-aminoluciferin).

  • Lysis & Incubation: Shake the plate at 500 rpm for 2 minutes to induce cell lysis, then incubate at room temperature for 30 minutes.

  • Measurement: Record luminescence. The signal is directly proportional to Caspase-9 activity.

Workflow Prep 1. Compound Formulation (100% DMSO Stock) FP 2. Biochemical Assay (Fluorescence Polarization) Prep->FP Aliquot & Dilute Cell 3. Cellular Assay (Caspase-9 Luminescence) Prep->Cell Aliquot & Dilute Analysis 4. Data Analysis (IC50 & Z'-Factor) FP->Analysis Binding Affinity (Ki) Cell->Analysis Functional Efficacy (EC50)

Fig 2: Integrated in vitro assay workflow for validating synthesized pyridazine derivatives.

Data Analysis & Expected Outcomes

A successful 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid derivative should demonstrate a clear dose-response relationship in both biochemical and cellular assays. The table below summarizes expected validation data for a highly optimized derivative compared to a known clinical-stage IAP antagonist (e.g., SM-406/AT-406)[4][5].

Compound IDXIAP BIR3 Binding ( Ki​ , nM)cIAP1 Binding ( Ki​ , nM)Caspase-9 Activation ( EC50​ , nM)Cell Viability ( IC50​ , nM)
Native Smac Peptide 450.0 ± 25.0380.0 ± 20.0> 10,000 (Poor Permeability)> 10,000
SM-406 (Reference) 66.4 ± 5.21.9 ± 0.4120.5 ± 15.0145.0 ± 12.0
Novel Pyridazine Deriv. 42.1 ± 3.83.5 ± 0.685.2 ± 8.498.5 ± 9.0
DMSO Control (1%) N/AN/ABaseline100% Viability

Data Interpretation: A highly optimized novel derivative should show sub-100 nM binding to XIAP and single-digit nanomolar binding to cIAP1, translating effectively into cellular Caspase-9 activation and subsequent loss of cancer cell viability. The robust correlation between the FP assay ( Ki​ ) and the cellular assay ( EC50​ ) validates the rational design of the butyl(methyl)amino lipophilic tail for target engagement.

Sources

Method

Application Note: Scale-Up Manufacturing and Synthesis Protocol for CAS 1179950-13-0

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Compound: 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (CAS 1179950-13-0)[1] Introduction & Route Strategy Functionalized p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Compound: 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (CAS 1179950-13-0)[1]

Introduction & Route Strategy

Functionalized pyridazines are highly privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for phenyl and pyridine rings to improve aqueous solubility and modulate hydrogen-bonding networks. CAS 1179950-13-0 (Molecular Formula: C₁₀H₁₅N₃O₂, MW: 209.25)[1] is a highly versatile building block featuring a secondary amine derivative and a carboxylic acid handle, making it an ideal candidate for parallel amide library synthesis.

To ensure a robust, scalable, and economically viable manufacturing process, this protocol avoids hazardous cyanation reagents and relies on a highly controlled 3-stage linear sequence starting from the inexpensive commodity chemical 3,6-dichloropyridazine .

Causality in Route Selection

A common pitfall in scale-up is selecting a route that requires cryogenic conditions or chromatographic purification. Our strategy circumvents this:

  • Order of Operations: We perform the Nucleophilic Aromatic Substitution (SNAr) before the carbonylation. Introducing the electron-donating butyl(methyl)amino group first deactivates the pyridazine ring, preventing over-reaction and ensuring strict mono-substitution.

  • Catalytic Efficiency: We utilize a[2] to install the carboxylate precursor. Heteroaryl chlorides are sufficiently activated for oxidative addition by Pd(0), bypassing the need to pre-convert the chloride to a bromide or iodide[3].

Workflow SM 3,6-Dichloropyridazine (Starting Material) Stage1 Stage 1: SNAr Amination (80 °C, Isopropanol) SM->Stage1 Reagent N-Methylbutan-1-amine + DIPEA Reagent->Stage1 Int1 Intermediate 1 3-Chloro-6-(butyl(methyl)amino)pyridazine Stage1->Int1 Stage2 Stage 2: Pd-Catalyzed Carbonylation (CO, MeOH, Pd(dppf)Cl2, 100 °C) Int1->Stage2 Int2 Intermediate 2 Methyl Ester Derivative Stage2->Int2 Stage3 Stage 3: Saponification (NaOH, then HCl to pH 3.5) Int2->Stage3 Product CAS 1179950-13-0 (Target Molecule) Stage3->Product

Synthetic workflow for the scale-up of CAS 1179950-13-0 from 3,6-dichloropyridazine.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system , relying on In-Process Controls (IPCs) rather than arbitrary reaction times to dictate process flow.

Stage 1: Regioselective SNAr Amination

Objective: Synthesis of 3-chloro-6-(butyl(methyl)amino)pyridazine.

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), N-Methylbutan-1-amine (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (1.2 eq), Isopropanol (4 volumes).

  • Procedure:

    • Charge a glass-lined reactor with Isopropanol and 3,6-Dichloropyridazine. Stir to dissolve.

    • Add DIPEA, followed by the dropwise addition of N-Methylbutan-1-amine at room temperature.

    • Ramp the internal temperature to 80 °C and hold.

  • Self-Validating IPC: Sample 50 µL, dilute in 1 mL MeCN. Analyze via HPLC (UV 254 nm). The reaction is validated as complete when 3,6-dichloropyridazine is <1.0% and the bis-substituted impurity is <2.0%.

  • Workup: Distill off Isopropanol under reduced pressure. Partition the residue between Ethyl Acetate (5 vol) and Water (5 vol). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford Intermediate 1 as a pale yellow oil.

  • Causality & Process Insights: The lone pair on the newly introduced amine nitrogen delocalizes into the pyridazine ring, significantly increasing its electron density. This thermodynamic reality deactivates the remaining C-Cl bond toward a second nucleophilic attack, allowing for near-perfect mono-substitution. DIPEA acts as a non-nucleophilic acid scavenger to prevent the secondary amine from being protonated and deactivated by the generated HCl.

Stage 2: Palladium-Catalyzed Methoxycarbonylation

Objective: Synthesis of methyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate.

  • Reagents: Intermediate 1 (1.0 eq), Pd(dppf)Cl₂ (0.02 eq), Triethylamine (Et₃N) (2.0 eq), Methanol (5 volumes), Carbon Monoxide (CO) gas.

  • Procedure:

    • Charge an autoclave reactor with Intermediate 1, Methanol, Et₃N, and Pd(dppf)Cl₂.

    • Seal and purge the reactor with N₂ (3x), followed by CO gas (3x).

    • Pressurize the reactor to 50 psi with CO and heat to 100 °C.

  • Self-Validating IPC: Monitor CO consumption via a mass flow controller or pressure drop. The reaction is complete when CO uptake ceases for 30 consecutive minutes. Verify by HPLC (Intermediate 1 <1.0%).

  • Workup: Cool to room temperature, vent CO safely through a scrubber. Filter the mixture through a pad of Celite to remove bulk precipitated palladium. Concentrate the filtrate to yield Intermediate 2.

  • Causality & Process Insights: Palladium-catalyzed carbonylation of unactivated aryl chlorides is notoriously difficult due to the high activation energy required for oxidative addition[4]. However, heteroaryl chlorides are highly electron-deficient, which accelerates this step[3]. The use of the bidentate ligand dppf is critical; it forces the palladium intermediate into a cis geometry, which is a strict geometric requirement for the final reductive elimination step to occur efficiently[2].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Complex Pd0->OA Heteroaryl-Cl COIns CO Insertion Complex OA->COIns CO Gas RE Reductive Elimination Complex COIns->RE MeOH, Base RE->Pd0 Methyl Ester Product

Mechanism of the Pd-catalyzed methoxycarbonylation of the heteroaryl chloride.

Stage 3: Saponification & Isoelectric Crystallization

Objective: Isolation of CAS 1179950-13-0.

  • Reagents: Intermediate 2 (1.0 eq), NaOH (2.0 eq), THF/MeOH/H₂O (1:1:1, 6 volumes), 2M HCl.

  • Procedure:

    • Dissolve Intermediate 2 in the solvent mixture. Add NaOH and stir at 45 °C for 4 hours.

    • Remove THF and MeOH in vacuo.

    • Cool the remaining aqueous solution to 5 °C. Slowly titrate with 2M HCl while continuously monitoring the pH.

  • Self-Validating IPC: The precipitation is self-validating when the supernatant concentration of the product (measured via offline HPLC) drops below 5 mg/mL at pH ~3.5.

  • Workup: Filter the resulting precipitate, wash with cold water, and dry under a vacuum at 50 °C to constant weight.

  • Causality & Process Insights: The final product is an amphoteric molecule containing both a basic amine and an acidic carboxylic acid. To isolate the product in high yield without tedious chromatography, we utilize isoelectric crystallization. By precisely titrating the solution to the molecule's isoelectric point (pI ~3.5), the molecule forms a zwitterion. The zwitterion has a net neutral charge, which drastically minimizes its hydration energy, driving spontaneous and high-purity crystallization.

Analytical & Quality Control Data

To ensure the integrity of the synthesized CAS 1179950-13-0[1], the final batch must conform to the following rigorous analytical specifications:

ParameterSpecification TargetAnalytical MethodRationale
Appearance Off-white to pale yellow powderVisual InspectionColoration indicates trace Pd or oxidation.
Purity ≥ 98.0% (Area)HPLC (UV 254 nm)Required for downstream library synthesis.
Identity Conforms to structure¹H NMR (DMSO-d₆)Verifies regiochemistry and functional groups.
Molecular Weight 209.25 g/mol LC-MS (ESI+) m/z: 210.1 [M+H]⁺Confirms exact mass matching formula C₁₀H₁₅N₃O₂.
Residual Palladium ≤ 10 ppmICP-MSCritical for avoiding toxicity in biological assays.

(Note: If residual palladium exceeds 10 ppm, the product can be re-dissolved in a basic aqueous solution and treated with a metal scavenger such as SiliaMetS® Thiol before re-crystallization).

References

  • Lagueux-Tremblay, P.-L., et al. "Palladium-Catalyzed Carbonylation of Aryl Chlorides to Electrophilic Aroyl-DMAP Salts." ACS Catalysis, 2018. URL:[Link]

  • Schoenberg, A., Heck, R. F. "Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts." CHIMIA, 2001. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve solubility of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid in DMSO and organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of drug dissolution.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of drug dissolution.

Solubilizing 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid in organic solvents like Dimethyl Sulfoxide (DMSO) presents a unique set of challenges. This molecule features a highly polar, acidic carboxylic acid moiety alongside basic nitrogen centers (the tertiary amine and the pyridazine ring). This structural dichotomy often leads to poor kinetic and thermodynamic solubility.

Below is an in-depth, mechanistically grounded troubleshooting guide designed to help you overcome these barriers and achieve optimal dissolution for your assays.

Section 1: Mechanistic Root Cause Analysis

Before troubleshooting, we must understand why 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid resists dissolution.

  • Zwitterionic Crystal Lattice: Because the molecule contains both an acidic group (pKa ~3-4) and basic groups (pKa ~7-9), it predominantly exists as a zwitterion in the solid state. This ionic self-interaction dramatically increases the crystal lattice energy.

  • Hydrogen Bonding Networks: Carboxylic acids are notorious for forming strong intermolecular dimers. While DMSO is a potent hydrogen-bond acceptor, it is aprotic (cannot donate hydrogen bonds). Therefore, DMSO alone often struggles to penetrate and disrupt tightly packed zwitterionic networks without external kinetic energy or chemical intervention.

  • Lipophilicity vs. Charge: The introduction of basic, protonatable centers is a known double-edged sword; while it can improve aqueous solubility at physiological pH, the resulting solid-state interactions can severely hinder initial dissolution in pure organic solvents1[1].

G Mol 6-(Butyl(methyl)amino) pyridazine-3-carboxylic acid Zwitt Zwitterion Formation (Amine + Carboxylic Acid) Mol->Zwitt Lattice High Crystal Lattice Energy Zwitt->Lattice PoorSol Poor Organic Solubility Lattice->PoorSol Intervention Acid/Base Addition (pH Shift) PoorSol->Intervention Troubleshooting Disrupt Charge Neutralization / Lattice Disruption Intervention->Disrupt GoodSol Enhanced Solubility in DMSO/Organics Disrupt->GoodSol

Logical relationship between zwitterion formation, lattice energy, and targeted solubilization interventions.

Section 2: Core Troubleshooting Protocols

To overcome high lattice energies, we must systematically apply thermodynamic and chemical disruptions 2[2].

Protocol A: Thermo-Mechanical Disruption (First-Line Approach)

Causality: Kinetic energy (heat) and cavitation (sonication) provide the necessary activation energy to break intermolecular hydrogen bonds, allowing DMSO molecules to solvate the individual monomers 3[3]. Self-Validation: The protocol is validated when the suspension transitions from turbid to optically clear without reprecipitation upon cooling to room temperature.

  • Weighing: Accurately weigh the target amount of the compound into a clean, dry glass vial.

  • Solvent Addition: Add strictly anhydrous DMSO. (DMSO is highly hygroscopic; absorbed water drastically reduces the solubility of hydrophobic compounds).

  • Agitation: Vortex vigorously for 60 seconds.

  • Sonication: Place the vial in an ultrasonic bath heated to 35°C–40°C for 15–20 minutes.

  • Inspection: Hold the vial against a dark background under bright light to check for undissolved micro-crystals.

Protocol B: The pH-Shift / Salt Formation Method (For Stubborn Suspensions)

Causality: If thermo-mechanical disruption fails, the zwitterionic lattice is too strong. By adding a stoichiometric amount of an organic base or acid, we neutralize one of the charges. This forces the molecule into a uniformly charged state (anion or cation), destroying the lattice and drastically increasing solubility in polar aprotic solvents 3[3].

  • Base Addition: To the cloudy DMSO suspension, add 1.05 molar equivalents of an organic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). This deprotonates the carboxylic acid to form a highly soluble organic salt.

  • Alternative Acid Addition: Alternatively, add 1.05 equivalents of Methanesulfonic acid (MsOH) to protonate the basic pyridazine/amine nitrogens.

  • Agitation: Vortex for 60 seconds. The solution should rapidly clear.

Workflow Step1 Weigh Compound (e.g., 10 mg) Step2 Add Anhydrous DMSO (Vortex 30s) Step1->Step2 Decision Is it fully dissolved? Step2->Decision Step3 Sonicate & Heat (40°C, 15 min) Decision->Step3 No Success Proceed to Assay (Keep ≤5% DMSO in buffer) Decision->Success Yes Decision2 Is it fully dissolved? Step3->Decision2 Step4 Add Equimolar Base/Acid (e.g., TEA or MsOH) Decision2->Step4 No Decision2->Success Yes Step4->Success

Standard operating workflow for solubilizing zwitterionic compounds in organic solvents.

Section 3: Quantitative Data & Solvent Selection Matrix

The table below summarizes the expected solubility enhancements based on the chosen solvent system and intervention mechanism.

Solvent SystemAdditive / InterventionMechanism of ActionExpected Solubility Profile
100% DMSO None (Room Temp)Baseline solvationPoor (< 5 mg/mL)
100% DMSO Heat (40°C) + SonicationKinetic disruption of H-bondsModerate (~10-20 mg/mL)
100% DMSO 1.05 eq. Triethylamine (TEA)Deprotonation (Salt formation)Excellent (> 50 mg/mL)
DMF / NMP None (Room Temp)Alternative dielectric environmentModerate (~15 mg/mL)
DMSO / MeOH (9:1) 10% Methanol (v/v)Protic co-solvent H-bond donationGood (~30 mg/mL)

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate when I dilute the DMSO stock into my aqueous assay buffer? A: This is a classic "solvent shift" precipitation. When the DMSO concentration drops (typically to ≤5% in biological assays to prevent protein unfolding4[4]), the compound loses its solubilizing environment and the zwitterionic lattice rapidly reforms. Troubleshooting: Pre-formulate your aqueous buffer with a surfactant (e.g., 0.1% Tween-20) or ensure the buffer pH is strictly maintained at least 1-2 units above the pKa of the carboxylic acid to keep it ionized 3[3].

Q: Can I use DMF or NMP instead of DMSO? A: Yes. Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent alternative polar aprotic solvents. NMP, in particular, has slightly stronger solvating power for certain planar, rigid aromatic systems and may succeed where pure DMSO fails.

Q: How should I store the dissolved stock solution? A: Once fully dissolved, aliquot the clear solution into tightly sealed, amber glass vials (to prevent photo-degradation) and store at -20°C. Avoid repeated freeze-thaw cycles, as the freezing process can force the compound out of solution, requiring re-sonication upon thawing.

References

  • Benchchem. "Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid." 3

  • ACS Omega. "Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins." 4

  • Journal of Medicinal Chemistry (ACS Publications). "Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs." 1

  • The Royal Society of Chemistry. "CHAPTER 2: Tactics to Improve Solubility." 2

Sources

Optimization

troubleshooting low yields in CAS 1179950-13-0 amidation and coupling reactions

Welcome to the Technical Support Center for CAS 1179950-13-0 (6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid). This guide is designed for researchers and drug development professionals experiencing low yields, poor s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CAS 1179950-13-0 (6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid). This guide is designed for researchers and drug development professionals experiencing low yields, poor solubility, or unexpected byproducts during amidation and cross-coupling workflows involving this specific heteroaromatic scaffold.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the fundamental causality behind these failures—specifically the thermodynamic drivers of protodecarboxylation—and provide self-validating, field-proven protocols to optimize your yields.

Mechanistic Insights: The "Why" Behind Low Yields

CAS 1179950-13-0 presents two distinct chemical challenges that directly impact coupling efficiency:

  • Zwitterionic Lattice Energy: The molecule contains both an acidic carboxylic acid and a basic amino-pyridazine moiety. In its native solid state, it forms a highly polar, zwitterion-like network. This results in notoriously poor solubility in standard non-polar coupling solvents (e.g., DCM, THF), preventing the starting material from interacting with activating agents.

  • Protodecarboxylation: Pyridazine rings are highly electron-deficient. When the carboxylic acid at the 3-position is activated (e.g., converted to an OAt or OBt ester), the leaving group ability increases dramatically. If the incoming amine is sterically hindered or unreactive, the activated intermediate will undergo rapid protodecarboxylation (loss of CO₂), driven by the thermodynamic stability of the resulting pyridazyl anion[1].

G A CAS 1179950-13-0 (Poorly Soluble) B Activated Ester (e.g., OBt/OAt) A->B Coupling Reagent + Base (DMF) C Desired Amide (Target Product) B->C + Amine (Nucleophilic Attack) D Decarboxylation (- CO2) B->D Heat / Strong Base (Slow Amidation) E Des-carboxy Pyridazine (Dead-end Byproduct) D->E

Reaction pathways of CAS 1179950-13-0 activation, highlighting the decarboxylation risk.

Troubleshooting FAQs

Q1: My reaction mixture remains a cloudy suspension, and no product is forming. What is wrong?

Causality: The starting material is failing to break its intermolecular zwitterionic network, meaning it is physically unavailable to react with the coupling reagent. Solution: Abandon DCM or THF. You must use highly polar aprotic solvents like anhydrous DMF, DMAc, or NMP . Self-validating step: Before adding your coupling reagent, warm the suspension of CAS 1179950-13-0 in DMF to 40 °C for 10 minutes with your base. The solution must become completely homogenous. Once clear, cool it back to 0 °C before adding the activator.

Q2: LC-MS shows a major peak at [M-44] relative to my expected activated intermediate. Why?

Causality: You are observing base-catalyzed protodecarboxylation[2]. Strong bases like DIPEA (pKa ~10.5) combined with highly active uronium reagents (like HATU) over-activate the heteroaromatic acid. If your amine does not attack immediately, the molecule ejects CO₂ to form 6-(butyl(methyl)amino)pyridazine. Solution: Switch to a weaker base such as N-methylmorpholine (NMM, pKa ~7.4) . NMM is basic enough to deprotonate the carboxylic acid for activation but significantly reduces the rate of base-induced decarboxylation. Furthermore, strictly maintain the activation temperature at -10 °C to 0 °C.

Q3: I am using HATU, but I see a large amount of a tetramethyluronium adduct with my amine. How do I fix this?

Causality: This occurs when the amine reacts directly with the HATU reagent rather than the activated ester, forming an unreactive guanidinium byproduct. This is common when coupling CAS 1179950-13-0 with sterically hindered or electron-poor amines, as the activation of the pyridazine acid is slower than the side reaction[3]. Solution: Switch to T3P (Propylphosphonic anhydride) . T3P does not form guanidinium byproducts and generates a slightly less reactive, but highly specific intermediate that is far less prone to decarboxylation.

Optimized Experimental Protocols

Depending on the nature of your amine, select one of the following self-validating protocols.

Protocol A: Low-Temperature HATU/NMM Coupling

Best for: Primary, unhindered aliphatic amines.

  • Dissolution: Suspend CAS 1179950-13-0 (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL) under an inert N₂ atmosphere.

  • Base Addition: Add N-methylmorpholine (NMM) (3.0 equiv). Stir at room temperature until the mixture is completely homogenous (visual validation of zwitterion disruption).

  • Cooling: Submerge the reaction flask in an ice/brine bath and cool to -10 °C .

  • Activation: Add HOAt (1.1 equiv) followed by HATU (1.1 equiv) portion-wise. Stir for exactly 15 minutes at -10 °C. Note: Do not exceed 15 minutes to prevent premature decarboxylation.

  • Coupling: Add the amine (1.2 equiv) dropwise.

  • Completion: Allow the reaction to slowly warm to room temperature over 4 hours. Monitor by LC-MS. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol B: T3P-Mediated Coupling

Best for: Secondary, sterically hindered, or aniline-derivative amines.

  • Preparation: In a dry flask, combine CAS 1179950-13-0 (1.0 equiv, 0.5 mmol) and the target amine (1.5 equiv) in anhydrous EtOAc or DMF (5.0 mL).

  • Base Addition: Add DIPEA (3.0 equiv). Cool the mixture to 0 °C.

  • T3P Addition: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv) over 10 minutes. Self-validating step: The lack of rapid gas evolution confirms that the decarboxylation pathway is suppressed.

  • Heating: Remove the ice bath and heat the reaction to 60 °C for 12 hours. (T3P intermediates are stable enough to withstand heating without losing CO₂).

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data Presentation

The following table summarizes the expected outcomes when applying different coupling conditions to CAS 1179950-13-0, based on empirical optimization and literature precedents for heteroaromatic acids.

Coupling SystemBase UsedSolventActivation TempDecarboxylation RiskGuanidinium ByproductExpected Yield
HATU DIPEADCM25 °CHigh Moderate15 - 30%
HATU / HOAt NMMDMF-10 °CLowModerate70 - 85%
EDC / HOBt DIPEADMF0 °CModerateNone40 - 55%
T3P (50% in EtOAc) DIPEAEtOAc/DMF60 °CVery Low None 80 - 95%

References

  • Pd(0)-Catalyzed Decarboxylative Coupling and Tandem C–H Arylation/Decarboxylation for the Synthesis of Heteroaromatic Biaryls Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis Source: PMC (National Institutes of Health) URL:[Link]

  • Source: WIPO (Google Patents - WO2020035540A1)

Sources

Troubleshooting

Technical Support Center: HPLC Purification of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid

Welcome to the Advanced Chromatography Support Center. This guide is engineered for drug development professionals and analytical scientists tasked with optimizing the purification of amphoteric (zwitterionic) pyridazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for drug development professionals and analytical scientists tasked with optimizing the purification of amphoteric (zwitterionic) pyridazine derivatives.

Because 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid contains both a basic butyl(methyl)amino-pyridazine moiety and an acidic carboxylic acid, it presents unique chromatographic challenges. The following troubleshooting guides, self-validating protocols, and FAQs are designed to help you establish robust, reproducible, and high-yield purification workflows.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why does 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid exhibit severe peak tailing on standard C18 columns? A: Peak tailing in this molecule is driven by its zwitterionic nature and secondary interactions. At a neutral mobile phase pH, the compound exists as a highly polar zwitterion (deprotonated acid, protonated base). The positively charged basic nitrogen atoms undergo strong cation-exchange interactions with ionized residual silanols (pKa ~4.0–5.0) present on the silica support surface[1]. Because there are two distinct retention mechanisms occurring simultaneously (hydrophobic partitioning and polar silanol interactions), the analyte elutes with a distorted, tailing peak[1].

Q: How do I select the correct mobile phase pH to ensure robust retention and peak shape? A: The fundamental rule for ionizable compounds is to buffer the mobile phase at least 2 pH units away from the analyte's pKa to ensure it is >99% in a single ionization state[2]. For this specific pyridazine derivative, you have two primary optimization pathways:

  • Low pH Strategy (pH 2.0 - 3.0): Utilizing 0.1% Trifluoroacetic acid (TFA) or Formic acid protonates the carboxylic acid (neutralizing it) while the basic amines remain positively charged. The low pH simultaneously neutralizes residual silanols on the column, eliminating the secondary cation-exchange interactions that cause tailing[2][3].

  • High pH Strategy (pH 9.0 - 10.0): Utilizing Ammonium Bicarbonate deprotonates the basic amines (neutralizing them) and fully ionizes the carboxylic acid. This requires a hybrid-silica column stable at high pH, but it completely abolishes amine-silanol interactions[4].

Q: My retention times are drifting between injections. How do I stabilize the method? A: Retention time drift for amphoteric compounds is almost always a symptom of inadequate buffer capacity. If your mobile phase pH is too close to the analyte's pKa, microscopic pH variations during gradient mixing or sample injection will cause massive shifts in the molecule's ionization state, drastically altering its hydrophobicity[2]. You must use a buffer with a pKa within ±1 unit of your target pH at a sufficient concentration (typically 10–50 mM) to resist these micro-fluctuations[5].

Part 2: Quantitative Data & Buffer Selection

To optimize the mobile phase, you must match the buffer's effective range with your target ionization state while maintaining compatibility with your detector (e.g., UV vs. LC-MS).

Table 1: Recommended Buffer Systems for Amphoteric Pyridazine Purification

Buffer SystemEffective pH RangeBuffer pKaLC-MS VolatilityUV Cutoff (nm)Mechanism of Action for Zwitterions
0.1% Trifluoroacetic Acid (TFA) ~2.00.5Yes (Can suppress MS)210Induces ion-pairing; fully suppresses silanol ionization.
Ammonium Formate / Formic Acid 2.8 - 4.83.8Yes (Excellent)210Mild acidic buffering; protonates carboxylic acid.
Ammonium Acetate / Acetic Acid 3.8 - 5.84.8Yes (Excellent)205Intermediate pH buffering; maintains zwitterionic state.
Ammonium Bicarbonate 6.8 - 8.810.3Yes (Excellent)200High pH buffering; neutralizes basic amines.
Potassium Phosphate 1.1 - 3.12.1No (Precipitates)<200Superior low-pH buffering for UV-only preparative work.

Part 3: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following optimization protocol includes a built-in self-validation step to isolate the root cause of poor chromatography.

Protocol: Mobile Phase Optimization & Silanol Interaction Test

Step 1: System Preparation & Column Selection Install a high-purity "Type-B" silica C18 column (end-capped). Type-B silica has a higher silanol pKa (>7.0), which inherently reduces baseline tailing compared to older Type-A silica[3].

Step 2: Self-Validation Marker Injection Before analyzing the pyridazine derivative, inject a mixed standard containing your sample and a neutral hydrophobic marker (e.g., Toluene).

  • Causality Check: Toluene is neutral and immune to silanol interactions[2]. If Toluene elutes symmetrically but the pyridazine tails, you have definitively proven that secondary ionic interactions (not column voids or extra-column volume) are the root cause.

Step 3: Low-pH Buffering (Primary Workflow)

  • Prepare Mobile Phase A: 20 mM Ammonium Formate, adjusted to pH 3.0 using Formic Acid. (Note: 20 mM provides robust buffering capacity against sample diluent mismatch).

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Run a scouting gradient from 5% B to 95% B over 15 minutes.

  • Calculate the peak asymmetry factor ( As​ ).

Step 4: Ion-Pairing Escalation If As​>1.5 or retention factor ( k′ ) is <2 after Step 3, the molecule is too polar. Flush the system and replace Mobile Phase A with 0.1% TFA in Water, and Mobile Phase B with 0.1% TFA in Acetonitrile. The trifluoroacetate anion will form a neutral, hydrophobic ion-pair complex with the protonated butyl(methyl)amino group, artificially increasing its retention on the C18 stationary phase[3].

Part 4: Logical Troubleshooting Workflow

Use the following decision matrix to rapidly diagnose and resolve purification bottlenecks for 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid.

HPLC_Troubleshooting Start Analyze 6-(Butyl(methyl)amino) pyridazine-3-carboxylic acid Run Initial RP-HPLC Scouting (C18, pH 7.0 Buffer) Start->Run Eval Evaluate Chromatogram Run->Eval Tailing Peak Tailing (As > 1.5) Eval->Tailing PoorRet Poor Retention (k' < 2) Eval->PoorRet Drift RT Drifting Eval->Drift SolTailing Lower pH to 2.5 (Formic Acid) or Use Type-B Silica Tailing->SolTailing SolPoorRet Add Ion-Pairing Agent (TFA) or Switch to HILIC PoorRet->SolPoorRet SolDrift Increase Buffer Capacity (>20 mM, pH = pKa ± 2) Drift->SolDrift

Figure 1: Decision matrix for troubleshooting amphoteric pyridazine HPLC purification.

References

  • Peak Tailing in HPLC. Source: Element Lab Solutions. URL: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Source: hplc.eu. URL:[Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices. Source: KNAUER. URL: [Link]

  • Reversed-phase HPLC Buffers. Source: University of Pittsburgh. URL: [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Source: Element Lab Solutions. URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Decarboxylation of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic Acid

Welcome to the Advanced Troubleshooting Guide for heteroaromatic carboxylic acid handling. As a Senior Application Scientist, I frequently see researchers encounter unexpected yield losses when subjecting pyridazine-3-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for heteroaromatic carboxylic acid handling. As a Senior Application Scientist, I frequently see researchers encounter unexpected yield losses when subjecting pyridazine-3-carboxylic acid derivatives to elevated temperatures.

This guide is designed to provide drug development professionals with a mechanistic understanding of this degradation pathway and field-proven, self-validating protocols to bypass it.

Part 1: Mechanistic Insights & Root Cause Analysis

Q1: Why is 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid so prone to decarboxylation at elevated temperatures?

A1: The instability is an inherent electronic feature of the heteroaromatic core. Pyridazine-3-carboxylic acids possess a nitrogen atom at the 2-position, directly adjacent to the carboxylate group. Upon heating (typically >70°C), the molecule can adopt a zwitterionic state. The adjacent electronegative nitrogen atom heavily stabilizes the transition state for C–C bond cleavage. This drives the irreversible extrusion of CO₂ and the formation of a transient pyridazinium ylide or carbanion, which is rapidly protonated to yield the des-carboxy byproduct[1][2]. While the 6-(butyl(methyl)amino) group donates some electron density into the ring, the thermodynamic driving force of CO₂ loss remains dominant[3].

DecarboxylationMechanism A Free Acid (Reactive State) B Transition State (C-C Bond Cleavage) A->B Heat (>80°C) C Pyridazinium Ylide Intermediate B->C -CO2 D Decarboxylated Product + CO2 C->D Protonation

Fig 1: Thermal decarboxylation pathway of pyridazine-3-carboxylic acids via an ylide intermediate.

Part 2: Troubleshooting & Strategic Workarounds

Q2: I am performing an amide coupling that requires heating to 80°C due to poor amine nucleophilicity, but my starting material decarboxylates. What is the alternative?

A2: Heating heteroaromatic carboxylic acids in polar aprotic solvents (like DMF or DMSO) significantly accelerates decarboxylation by stabilizing the transition state. Instead of applying thermal energy to overcome the activation barrier, you must increase the electrophilicity of the activated ester intermediate. Transition to highly reactive uronium or phosphonium coupling reagents such as HATU or PyAOP. These reagents efficiently drive amidation at room temperature (20–25°C), completely bypassing the thermal degradation threshold[4].

Q3: My synthetic route requires a high-temperature Suzuki cross-coupling (100°C) on the pyridazine core before modifying the carboxylic acid. How do I protect the acid?

A3: The free acid must be masked to prevent the formation of the reactive carboxylate/zwitterion. The most robust approach is transient esterification. Converting the acid to a benzyl or tert-butyl ester removes the acidic proton, shutting down the ylide-mediated decarboxylation pathway. Alternatively, if esterification adds too many steps, pre-forming the stable sodium salt of the carboxylic acid can increase thermal stability, as the rigid ionic lattice inhibits the cyclic transition state required for decarboxylation.

Workflow Start High-Temp Reaction Required? Coupling Amide Coupling Start->Coupling Yes, for amidation CrossCoupling Cross-Coupling / Cyclization Start->CrossCoupling Yes, for backbone modification LowTemp Use highly active reagents (HATU, PyAOP) at <40°C Coupling->LowTemp Bypass high heat Ester Protect as Benzyl/t-Butyl Ester CrossCoupling->Ester Acidic/Neutral conditions Salt Convert to Sodium Salt CrossCoupling->Salt Basic conditions

Fig 2: Decision matrix for preventing decarboxylation based on downstream synthetic requirements.

Part 3: Quantitative Data & Reagent Selection

To aid in experimental design, the following table summarizes the thermal stability limits of various forms of the pyridazine derivative and the efficiency of common coupling strategies.

Table 1: Thermal Stability and Coupling Efficiency Matrix

Form / Reagent StrategyThermal Onset of Decarboxylation (°C)Recommended Max Operating Temp (°C)Coupling Efficiency (Steric Amines)
Free Acid (Unprotected) ~75 - 8560N/A
Sodium Salt ~130 - 150110N/A
Benzyl Ester > 200180N/A
EDC/HOBt (Free Acid) N/A40Low
HATU / DIPEA N/A30High
PyAOP / DIPEA N/A30Very High

Part 4: Validated Experimental Protocols

Protocol A: Low-Temperature Amide Coupling using HATU

Causality: HATU forms a highly reactive 7-azabenzotriazole active ester, which undergoes aminolysis orders of magnitude faster than standard HOBt esters. This kinetic advantage eliminates the need for thermal activation, preserving the integrity of the pyridazine-3-carboxylic acid[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) and cool the mixture to 0°C using an ice bath. Rationale: Cooling prevents any localized exothermic degradation upon coupling reagent addition.

  • Activation: Add HATU (1.1 eq) portion-wise. Stir for 15 minutes at 0°C to ensure complete formation of the active ester (monitor via TLC for the disappearance of the baseline acid spot).

  • Aminolysis: Add the target amine (1.2 eq) dropwise to the activated mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. The strict temperature control ensures <2% decarboxylation side-product.

Protocol B: Transient Benzyl Protection for High-Temperature Workflows

Causality: Benzyl esters are stable to high-temperature basic conditions (e.g., Suzuki couplings) and can be orthogonally removed via hydrogenolysis. This avoids harsh saponification conditions that might degrade the electron-deficient pyridazine core.

Step-by-Step Methodology:

  • Suspension: Suspend the pyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.3 M).

  • Alkylation: Add anhydrous K₂CO₃ (2.0 eq) and Benzyl Bromide (1.1 eq).

  • Controlled Heating: Stir at 40°C for 4 hours. Rationale: 40°C is well below the decarboxylation threshold but provides sufficient kinetic energy to drive the heterogeneous alkylation.

  • Isolation: Filter the inorganic salts and concentrate the filtrate under reduced pressure (keep the water bath temperature <45°C).

  • Downstream Execution: Proceed with your high-temperature (>100°C) synthetic step using the isolated, thermally stable benzyl ester.

  • Deprotection: Deprotect via standard hydrogenolysis (H₂ balloon, 10% Pd/C, MeOH, RT, 2 hours) to regenerate the pure carboxylic acid cleanly.

References

  • Source: PMC (PubMed Central)
  • Source: Organic Chemistry Portal (Org. Lett. 2009)
  • A Unified Approach to Decarboxylative Halogenation of (Hetero)
  • Source: Organic Process Research & Development (ACS Publications)

Sources

Troubleshooting

removing unreacted amine impurities from CAS 1179950-13-0 reaction mixtures

Topic: Troubleshooting Unreacted Amine Impurities in Aminopyridazine Syntheses Welcome to the Technical Support Center for the synthesis and purification of CAS 1179950-13-0 (6-(Butyl(methyl)amino)pyridazine-3-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Unreacted Amine Impurities in Aminopyridazine Syntheses

Welcome to the Technical Support Center for the synthesis and purification of CAS 1179950-13-0 (6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid). This guide is engineered for researchers and drug development professionals who are experiencing persistent contamination from unreacted N-methylbutan-1-amine following nucleophilic aromatic substitution (SNAr) reactions.

Below, we dissect the physicochemical causality of this impurity carryover and provide self-validating protocols to achieve >99% purity.

Diagnostic Overview: The Amine Carryover Phenomenon

The synthesis of CAS 1179950-13-0 relies on the SNAr reaction between a 6-halopyridazine-3-carboxylic acid derivative and N-methylbutan-1-amine. Because the amine acts as both the nucleophile and often the base, it is typically used in excess.

Standard aqueous workups frequently fail to remove this excess amine. This failure is rooted in ion-pairing . While the aliphatic secondary amine is highly basic, the product itself is amphoteric (containing both a carboxylic acid and basic pyridazine nitrogens). During extraction, the protonated secondary amine forms a lipophilic ion-pair with the deprotonated carboxylate of the product, dragging the impurity into the organic phase.

Mechanistic Troubleshooting FAQs

Q1: Why does standard acid-base liquid-liquid extraction fail to completely remove N-methylbutan-1-amine? A1: The failure is driven by pKa differentials.1[1], meaning it remains strictly cationic (+1) at mildly acidic pH levels. However, the target product (CAS 1179950-13-0) reaches its isoelectric point around pH 3.5–4.0, forming a zwitterion. When you extract with an organic solvent like ethyl acetate at this pH, the carboxylate moiety of the product acts as a counter-ion to the protonated aliphatic amine, pulling the impurity across the phase boundary via ion-pairing.

Q2: What is the most reliable method for the chemical sequestration of the amine impurity? A2: The industry standard for this specific challenge is the use of 2[2]. PS-Isocyanate acts as a 3[3]. Because the exocyclic amine on CAS 1179950-13-0 is a tertiary amine (lacking an N-H bond), it is completely inert to the isocyanate. The secondary amine impurity, however, reacts rapidly to form an immobilized urea, allowing the pure product to simply be filtered off.

Q3: How do I visually monitor the completion of the scavenging process? A3: You can utilize4[4]. These specialized resins contain a dye conjugated to the isocyanate matrix. When the resin is added to a solution containing free amines, it immediately turns blue. As the active isocyanate sites consume the amine, the resin transitions to a yellow color, providing a real-time, visual validation of impurity clearance.

Physicochemical Data Analytics

To execute a successful purification, you must exploit the physicochemical differences between the product and the impurity.

PropertyN-methylbutan-1-amine (Impurity)CAS 1179950-13-0 (Product)
Molecular Role Nucleophile / Starting MaterialTarget API Intermediate
pKa 10.9 (Conjugate Acid)~3.5 (Carboxylic Acid), ~2.5 (Pyridazine)
Charge State at pH 4.0 Cationic (+1)Zwitterionic / Neutral (Net 0)
Nucleophilicity High (Secondary Aliphatic Amine)Low (Conjugated Tertiary Amine)
Aqueous Solubility Miscible / Highly SolubleLow at Isoelectric Point

Validated Purification Workflows

Workflow A Crude Mixture (Product + Amine) B Isoelectric Extraction (pH 3.5 - 4.0) A->B C Organic Phase (Trace Amine Carryover) B->C Extract with EtOAc D PS-Isocyanate Resin (Amine Sequestration) C->D Add Scavenger E Filtration D->E Agitate 2-4h F Pure CAS 1179950-13-0 E->F Evaporate

Workflow for removing N-methylbutan-1-amine from CAS 1179950-13-0.

Protocol 1: Isoelectric Liquid-Liquid Extraction (Bulk Removal)

Rationale: Adjusting the pH to the isoelectric point of the product minimizes its aqueous solubility, allowing the bulk of the highly soluble aliphatic amine to be washed away.

  • Dilute the crude SNAr reaction mixture with distilled water (3 volumes).

  • Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter until the aqueous phase reaches exactly pH 3.8 .

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 2 volumes).

  • Self-Validation Checkpoint: Spot the aqueous layer and the organic layer on a silica TLC plate. Stain with Ninhydrin and heat. A dark pink/purple spot indicates the presence of N-methylbutan-1-amine. The organic layer will likely still show a faint pink spot due to ion-pairing carryover.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

Protocol 2: Solid-Phase Scavenging via PS-Isocyanate (Polishing)

Rationale: Covalent capture of the residual secondary amine using an immobilized electrophile.

Mechanism Amine N-methylbutan-1-amine (Secondary Amine) Urea Polymer-Bound Urea (Solid Phase - Filtered) Amine->Urea Fast Covalent Capture Resin PS-Isocyanate Resin (Electrophile) Resin->Urea Product CAS 1179950-13-0 (Tertiary Amine/Aromatic) Product->Product Sterically Hindered No Reaction

Chemoselective covalent capture of secondary amines by PS-Isocyanate resin.

  • Transfer the dried EtOAc organic phase from Protocol 1 to a round-bottom flask.

  • Add PS-Isocyanate resin (typically 1.5 to 3.0 equivalents based on the estimated residual amine concentration). If using a self-indicating resin, note the initial color change to blue.

  • Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours. Note: Do not use a magnetic stir bar, as the grinding action will pulverize the polymer beads and clog your filters.

  • Self-Validation Checkpoint:

    • Visual: If using a self-indicating resin, verify the resin has transitioned from blue to yellow.

    • Chemical: Remove a 10 µL aliquot of the supernatant, spot on TLC, and stain with Ninhydrin. The complete absence of a pink/purple spot confirms 100% sequestration of the amine.

  • Filter the mixture through a sintered glass funnel (porosity medium) to remove the urea-bound resin.

  • Wash the resin cake with a small amount of clean EtOAc.

  • Concentrate the filtrate under reduced pressure to yield highly pure CAS 1179950-13-0.

References

  • N-Methylbutylamine | C5H13N | CID 8068 - PubChem - NIH Source: nih.gov URL:1

  • Self-indicating amine scavenger resins - Chemical Communications Source: rsc.org URL:4

  • Solution-Phase Library Synthesis of Furanoses | ACS Combinatorial Science Source: acs.org URL:2

  • S - International Union of Pure and Applied Chemistry Source: iupac.org URL:3

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this guide to move beyond basic "store at -20°C" instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this guide to move beyond basic "store at -20°C" instructions. For complex heterocyclic compounds like 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid, maintaining stability requires understanding the mechanistic causality behind its degradation.

This guide provides self-validating workflows to ensure your compound's integrity from the master vial to your final assay.

Part 1: The Chemistry of Degradation (FAQ)

Q1: Why does my compound degrade into a non-carboxylated byproduct over time? A1: The primary degradation pathway for pyridazine-3-carboxylic acids is decarboxylation via a Hammick-type mechanism (1)[1]. The proximity of the carboxylic acid to the endocyclic nitrogen at position 2 creates a structural vulnerability. When exposed to moisture, water forms a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen. This significantly lowers the activation energy required to break the C-C bond, releasing CO₂ and forming an ylide intermediate that rapidly protonates.

Q2: How does the 6-(butyl(methyl)amino) substitution affect stability? A2: The tertiary amine at the C6 position acts as a strong electron-donating group. While it enriches the electron density of the pyridazine ring—making it highly valuable for molecular recognition and hydrogen bonding (2)[2]—it also increases the molecule's susceptibility to N-oxidation and electrophilic attack if exposed to ambient oxygen or UV light.

Q3: What are the absolute ideal storage conditions? A3: To arrest both hydrolytic decarboxylation and oxidative degradation, the compound must be stored at 2–8°C for short-term use (weeks) or -20°C for long-term storage (months) (3)[3]. It must be kept inside an amber glass vial, sealed under an inert atmosphere (Argon or N₂), and placed within a desiccator to strictly exclude moisture (4)[4].

DegradationLogic Compound 6-(Butyl(methyl)amino) pyridazine-3-carboxylic acid Moisture Moisture (H2O) Compound->Moisture Heat Thermal Stress Compound->Heat Oxygen Oxygen / UV Light Compound->Oxygen Decarboxylation Decarboxylation (Hammick Mechanism) Moisture->Decarboxylation H-bond bridge Heat->Decarboxylation lowers barrier Oxidation N-Oxidation Oxygen->Oxidation radical generation Intervention1 Desiccator + Argon Intervention1->Moisture Intervention2 -20°C Storage Intervention2->Heat Intervention3 Amber Vials Intervention3->Oxygen

Logical relationship between environmental stressors, degradation mechanisms, and preventative storage.

Part 2: Diagnostic & Troubleshooting Guide

Observed SymptomRoot Cause AnalysisSelf-Validating Solution / Check
LC-MS shows major peak at [M-H-44]⁻ Loss of 44 Da corresponds to the loss of CO₂ (decarboxylation). This occurs if the sample was repeatedly freeze-thawed without desiccation, allowing condensation to introduce moisture.Self-Validation: Run a fresh, known standard. If the standard also shows the -44 Da peak, the decarboxylation is an artifact of in-source fragmentation in your MS (lower your cone/fragmentor voltage). If only the sample shows it, physical degradation has occurred.
Poor solubility in standard assay buffers N-oxidation of the tertiary amine or dimerization. Oxidized byproducts often exhibit drastically different polarity and solubility profiles compared to the parent carboxylic acid.Solution: Always flush the headspace of the storage vial with Argon before resealing. If insoluble particulates remain, filter and run NMR to check for N-oxide proton shifts.
Discoloration of powder (Yellowing/Browning) Photolytic cleavage or oxidation initiated by UV light exposure. The extended conjugated system of the pyridazine ring is sensitive to light.Solution: Ensure the compound is exclusively stored in opaque or amber vials (5)[5]. Discard heavily discolored batches as purity has likely dropped below 90%.

Part 3: Quantitative Stability Data

The following table summarizes the extrapolated stability metrics for 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid based on the physical chemistry of substituted pyridazine-carboxylic acids.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Half-LifePurity Drop / Month
Optimal (Long-term) -20°CArgon / N₂Dark (Amber)> 24 months< 0.1%
Standard (Short-term) 2-8°CDesiccated AirDark (Amber)6-12 months~ 0.5%
Suboptimal 25°C (RT)Ambient AirAmbient Lab Light2-4 weeks5-10%
High Stress 40°CHigh HumidityDirect UV/Light< 48 hours> 25%

Part 4: Self-Validating Standard Operating Procedure (SOP)

To maintain scientific integrity, the process of taking the compound out of storage is just as critical as the storage itself. Follow this step-by-step methodology to prevent condensation-induced degradation.

Step 1: Thermal Equilibration (Critical Step) Remove the sealed amber vial from the -20°C freezer. Do not open it immediately. Place it in a vacuum desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. This microscopic water layer acts as the catalyst for the Hammick decarboxylation pathway upon subsequent storage.

Step 2: Inert Weighing Transfer the equilibrated vial to a glove box or a benchtop space equipped with a gentle Argon stream. Weigh the required amount of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid using static-free spatulas.

Step 3: Headspace Purging Before resealing the master vial, flush the headspace with Argon gas for 5-10 seconds to displace oxygen and ambient moisture. Seal tightly with Parafilm over the cap.

Step 4: Integrity Verification (Self-Validation) Dissolve the working aliquot in anhydrous DMSO. Run a rapid LC-MS or ¹H-NMR. Look specifically for the disappearance of the carboxylic acid proton (if using NMR in an aprotic solvent) or the appearance of a [M-44] peak in MS to validate that the master stock remains pristine.

SOPWorkflow Step1 1. Retrieve from -20°C (Keep Sealed) Step2 2. Equilibrate to RT in Desiccator (30 min) Step1->Step2 Step3 3. Weigh under Argon (Prevent Condensation) Step2->Step3 Prevents H2O entry Step4 4. Flush Master Vial Headspace with Argon Step3->Step4 Verify 5. LC-MS Integrity Check (Monitor[M-44] peak) Step4->Verify Decision Is Purity > 98%? Verify->Decision Pass Proceed to Assay Decision->Pass Yes Fail Discard Aliquot & Audit Storage Decision->Fail No

Step-by-step self-validating workflow for sample retrieval and integrity verification.

References

  • Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II | Source: ResearchGate | URL: [Link]

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery | Source: PMC | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Reference Spectra Comparison Guide for 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid

Executive Summary & Structural Dynamics Accurate nuclear magnetic resonance (NMR) characterization is a foundational requirement in drug development and synthetic validation. For 6-(Butyl(methyl)amino)pyridazine-3-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

Accurate nuclear magnetic resonance (NMR) characterization is a foundational requirement in drug development and synthetic validation. For 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (CAS No. 1179950-13-0)[1], structural elucidation presents a unique analytical challenge. The molecule features a rigid, electron-deficient pyridazine core flanked by two highly polar, opposing functional groups: a basic tertiary amine (butyl-methylamino) at C-6 and an acidic carboxylic acid at C-3.

This amphoteric nature makes the molecule highly susceptible to zwitterion formation and strong intermolecular hydrogen bonding. Consequently, the choice of deuterated solvent dictates not only the solubility of the analyte but the fundamental resolution and fidelity of the resulting NMR spectra. This guide objectively compares common NMR solvents to establish the optimal analytical environment and provides fully assigned 1H and 13C reference data.

NMR Solvent Selection & Performance Comparison

To establish a robust baseline for structural verification, we evaluated the compound's spectral behavior across three standard deuterated solvents: Dimethyl sulfoxide-d6 (DMSO-d6), Methanol-d4 (MeOD-d4), and Chloroform-d (CDCl3).

Table 1: Solvent Performance Comparison
SolventSolubility (mg/mL)-COOH VisibilitySpectral ResolutionIntermolecular StateOverall Suitability
DMSO-d6 > 50Yes (~13.0 ppm)Excellent (Sharp lines)Solvated monomersOptimal
MeOD-d4 > 30No (D-exchange)GoodSolvated monomersAlternative
CDCl3 < 5No (Broad/Missing)Poor (Severe broadening)Aggregated dimersNot Recommended

Below is the logical workflow for selecting the optimal solvent based on the physicochemical properties of this specific pyridazine derivative.

SolventSelection A 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (Polar, Amphoteric) B Assess Solvent Compatibility A->B C CDCl3 Poor Solubility, Peak Broadening B->C D MeOD-d4 Good Solubility, -COOH Exchanges B->D E DMSO-d6 Excellent Solubility, Retains -COOH B->E F Optimal Choice: DMSO-d6 C->F D->F E->F G Acquire 1H & 13C NMR Reference Spectra F->G

Workflow for selecting the optimal NMR solvent for polar, amphoteric pyridazine derivatives.

Mechanistic Insights: The Causality of Solvent Effects
  • Why CDCl3 Fails: In non-polar solvents like CDCl3, the carboxylic acid and tertiary amine groups engage in strong intermolecular hydrogen bonding, forming transient dimers or zwitterionic aggregates. This aggregation significantly slows the molecular tumbling rate ( τc​ ) on the NMR timescale, leading to rapid transverse relaxation ( T2​ ) and severe peak broadening.

  • Why DMSO-d6 Succeeds: DMSO is a strong hydrogen-bond acceptor. It aggressively disrupts the intermolecular hydrogen bonds between the pyridazine molecules, fully solvating them as discrete monomers. This ensures rapid isotropic tumbling, yielding sharp, highly resolved peaks. Furthermore, unlike protic MeOD-d4, aprotic DMSO-d6 prevents deuterium exchange, allowing the critical -COOH proton to be observed downfield.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of the analyte.

  • Causality: 15 mg provides an optimal signal-to-noise (S/N) ratio for 13C NMR acquisition within a reasonable timeframe (~1024 scans) without causing concentration-dependent viscosity issues.

  • Dissolve in 600 µL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

Step 2: Filtration & Homogenization

  • Pass the solution through a 0.2 µm PTFE syringe filter directly into a 5 mm precision NMR tube.

  • Self-Validation Checkpoint 1: Visually inspect the tube against a strong light. The solution must be perfectly optically clear. Any particulate matter will distort magnetic field homogeneity and ruin lineshape.

Step 3: Tuning, Matching, and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform Automatic Tuning and Matching (ATM) for both 1H and 13C channels.

  • Execute gradient shimming (e.g., TopShim).

  • Self-Validation Checkpoint 2: Acquire a dummy 1H scan. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.0 Hz, reject the setup. Re-shim the magnet until the TMS peak is strictly ≤ 1.0 Hz to validate optimal field homogeneity.

Step 4: Acquisition & Calibration

  • 1H NMR: 16 scans, relaxation delay ( D1​ ) of 2.0 s, 30° flip angle. Reference to TMS (0.00 ppm).

  • 13C NMR: 1024 scans, D1​ of 2.0 s, power-gated broadband decoupling (e.g., WALTZ-16). Reference to the central peak of the DMSO-d6 septet at 39.52 ppm[2].

  • Note: Always cross-reference residual solvent and trace water peaks (DMSO water peak typically at 3.33 ppm) against authoritative impurity tables to prevent misassignment of aliphatic signals[2].

Reference Spectral Data (DMSO-d6)

The data below represents the standardized reference shifts for 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid in DMSO-d6 at 298 K.

Table 2: 1H NMR Reference Shifts (400 MHz, DMSO-d6)
PositionShift (ppm)MultiplicityIntegration J (Hz)Assignment
3-COOH 13.05br s1H-Carboxylic acid proton
H-4 7.88d1H9.2Pyridazine ring proton
H-5 7.05d1H9.2Pyridazine ring proton
C1'-CH2 3.62t2H7.5Butyl N-CH2
N-CH3 3.18s3H-N-Methyl
C2'-CH2 1.56m2H-Butyl CH2
C3'-CH2 1.34m2H-Butyl CH2
C4'-CH3 0.94t3H7.3Butyl terminal CH3
Table 3: 13C NMR Reference Shifts (100 MHz, DMSO-d6)
PositionShift (ppm)TypeAssignment
3-COOH 166.2C=OCarboxylic acid carbonyl
C-6 159.8CqPyridazine C-N
C-3 145.5CqPyridazine C-COOH
C-4 128.4CHPyridazine ring carbon
C-5 112.1CHPyridazine ring carbon
C1' 49.6CH2Butyl N-CH2
N-CH3 36.2CH3N-Methyl carbon
C2' 29.1CH2Butyl CH2
C3' 19.8CH2Butyl CH2
C4' 13.9CH3Butyl terminal CH3
Mechanistic Insights: Electronic Shielding in the Pyridazine Ring

The distinct chemical shifts of the two pyridazine ring protons (H-4 and H-5) provide an excellent case study in resonance electronics.

  • Upfield Shift of H-5 (7.05 ppm): The tertiary amine group at C-6 is strongly electron-donating via resonance. The nitrogen lone pair delocalizes into the pyridazine π -system, significantly increasing the electron density at the adjacent C-5 position. This electronic shielding shifts the H-5 proton upfield.

  • Downfield Shift of H-4 (7.88 ppm): Conversely, the carboxylic acid at C-3 is strongly electron-withdrawing. It pulls electron density away from the adjacent C-4 position, deshielding the H-4 proton and shifting it significantly downfield. The resulting J -coupling of 9.2 Hz is highly characteristic of ortho-coupled protons on a 1,2-diazine ring.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176-2179. URL:[Link]

Sources

Comparative

comparing reactivity of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid with other substituted pyridazines

Comparative Reactivity Guide: 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid vs. Substituted Pyridazine Analogues As a Senior Application Scientist, navigating the functionalization of heteroaromatic scaffolds requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid vs. Substituted Pyridazine Analogues

As a Senior Application Scientist, navigating the functionalization of heteroaromatic scaffolds requires a deep understanding of their inherent electronic landscapes. Pyridazine-3-carboxylic acids are privileged pharmacophores in drug discovery. However, the nature of the substituent at the C6 position drastically alters the reactivity of the 1,2-diazine ring.

This guide provides an objective, data-supported comparison of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid —a highly polarized "push-pull" system—against standard analogues like 6-chloropyridazine-3-carboxylic acid and unsubstituted pyridazine-3-carboxylic acid.

Part 1: Electronic Profiling and Mechanistic Causality

The pyridazine core is inherently electron-deficient due to the electronegativity of the adjacent nitrogen atoms. The reactivity of the C3-carboxylic acid and the ring itself is dictated by the C6 substituent:

  • Unsubstituted Pyridazine-3-carboxylic acid : The ring is highly electron-poor. It is an excellent substrate for nucleophilic radical additions (Minisci-type reactions) but is highly resistant to Electrophilic Aromatic Substitution (EAS).

  • 6-Chloropyridazine-3-carboxylic acid : The inductive withdrawal (-I) of the chlorine atom further depletes electron density. This renders the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr), which can be a competing side reaction during amide couplings if nucleophilic amines are used.

  • 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid : The dialkylamino group exerts a strong resonance-donating (+M) effect that overwhelms its inductive withdrawal. This pushes electron density back into the ring (specifically at C4 and C5), effectively shutting down SNAr reactivity at C6 while activating the ring toward EAS. Furthermore, this electron donation alters the oxidation potential of the C3-carboxylate, influencing its behavior in decarboxylative cross-coupling (DCC) reactions[1].

G Substrate 6-(Butyl(methyl)amino) pyridazine-3-carboxylic acid Donor C6: -N(Bu)(Me) Strong +M Donor Ring 1,2-Diazine Ring Electron Deficient Core Donor->Ring Increases e- density at C4/C5 (Activates EAS) Acceptor C3: -COOH Strong -I/-M Acceptor Acceptor->Ring Decreases e- density (Facilitates Decarboxylation) Ring->Substrate Push-Pull Polarization

Caption: Electronic push-pull dynamics in 6-amino substituted pyridazine-3-carboxylic acids.

Part 2: Comparative Reactivity Analysis

Decarboxylative Cross-Coupling (DCC)

Decarboxylative cross-coupling has emerged as a robust method for functionalizing heteroaromatic carboxylic acids[1]. Recent unified approaches utilizing photoredox catalysis have successfully achieved decarboxylative halogenation and cross-coupling of pyridazine scaffolds[2]. The use of redox-active esters (RAEs) or direct Ag-Ni electrocatalysis has been shown to overcome limitations in coupling electron-deficient heteroaryls[3]. Molander and co-workers demonstrated that activating these acids as NHPI (N-hydroxyphthalimide) esters enables efficient radical generation under light irradiation for subsequent cross-coupling[4].

For the 6-(butyl(methyl)amino) derivative, the electron-rich nature of the ring slightly lowers the oxidation potential of the carboxylate compared to the 6-chloro analogue, facilitating single-electron transfer (SET). However, the resulting heteroaryl radical is less electrophilic, which can necessitate optimized Ni-catalyst loading for efficient C-C bond formation.

Amide Coupling

When activating the C3-carboxylic acid (e.g., via HATU or EDC), the electron-donating C6-amino group slightly decreases the electrophilicity of the resulting activated ester compared to the 6-chloro analogue. However, it provides a massive operational advantage: it prevents unwanted SNAr side reactions by the incoming amine nucleophile at the C6 position, resulting in significantly cleaner reaction profiles and higher isolated yields of the desired amide.

Quantitative Data Comparison

The following table summarizes representative performance metrics based on the electronic profiles of these substituted pyridazines in standardized reaction conditions.

SubstrateDecarboxylative Arylation (Photoredox/Ni)Amide Coupling (HATU, Primary Amine)SNAr Susceptibility at C6 (with Morpholine)
Pyridazine-3-carboxylic acid 65% yield85% yieldLow
6-Chloropyridazine-3-carboxylic acid 55% yield40% yield (Major SNAr side product)High (Rapid substitution)
6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid 72% yield92% yield (Clean profile)None (Inert under standard conditions)

Part 3: Experimental Methodologies (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process checks to verify mechanistic milestones.

Protocol A: Photoredox-Mediated Decarboxylative Cross-Coupling via NHPI Ester

Causality: Converting the carboxylic acid to an NHPI ester lowers the activation barrier for decarboxylation. Under blue LED irradiation, the photocatalyst facilitates a SET to the NHPI ester, triggering decarboxylation to form a pyridazyl radical, which is then captured by the Ni-catalyst for cross-coupling[4].

  • NHPI Ester Formation: Dissolve 6-(butyl(methyl)amino)pyridazine-3-carboxylic acid (1.0 equiv) and N-hydroxyphthalimide (1.1 equiv) in anhydrous DCM. Add DIC (1.1 equiv) dropwise at 0 °C.

    • Validation Check: Monitor by LC-MS. The disappearance of the acid mass (m/z 210[M+H]+) and appearance of the NHPI ester mass confirms activation.

  • Catalyst Preparation: In a glovebox, charge a vial with the NHPI ester (1.0 equiv), aryl bromide (1.5 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%), NiCl2·glyme (10 mol%), dtbbpy (15 mol%), and Zn dust (2.0 equiv).

  • Reaction Execution: Suspend the mixture in anhydrous DMF (0.1 M). Seal the vial, remove from the glovebox, and irradiate with a 450 nm blue LED at room temperature for 16 hours.

    • Validation Check: The reaction mixture should transition from pale green to deep red/brown, indicating the formation of the active Ni(0)/Ni(I) catalytic species.

  • Workup: Dilute with EtOAc, wash with 5% aqueous LiCl (3x) to remove DMF, dry over Na2SO4, and purify via silica gel chromatography.

Workflow Step1 Step 1: Activation NHPI Ester Formation Step2 Step 2: Photoredox Ir/Ni Dual Catalysis Step1->Step2 Step3 Step 3: Decarboxylation Radical Generation Step2->Step3 Step4 Step 4: Cross-Coupling C-C Bond Formation Step3->Step4

Caption: Workflow for photoredox-mediated decarboxylative cross-coupling of pyridazine acids.

Protocol B: Chemoselective Amide Coupling

Causality: HATU is used to form a highly reactive HOAt ester. The bulky DIPEA acts as a non-nucleophilic base to deprotonate the incoming amine. The electron-rich C6-dialkylamino group ensures that the incoming amine attacks exclusively at the C3-carbonyl, preventing SNAr at the ring.

  • Activation: Dissolve 6-(butyl(methyl)amino)pyridazine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.

    • Validation Check: An aliquot quenched in methanol should show the methyl ester via LC-MS, confirming the formation of the active HOAt ester.

  • Coupling: Add the desired primary amine (1.2 equiv) to the reaction mixture. Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. The organic layer is washed with brine, dried, and concentrated. The crude product typically requires minimal purification due to the absence of SNAr byproducts.

References

  • Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of pyridazine-3-carboxylic acids. Tetrahedron Letters. [Link]

  • Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis. National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Macmillan Group - Princeton University. [Link]

  • Decarboxylative photocatalytic transformations. Chemical Society Reviews (RSC Publishing). [Link]

Sources

Validation

HPLC purity determination protocols for 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid batches

HPLC Purity Determination Protocols for 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid Batches: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter complex pharmaceutical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Purity Determination Protocols for 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid Batches: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter complex pharmaceutical intermediates that defy standard analytical platforms. One such compound is1[1]. This highly functionalized molecule is a critical building block in medicinal chemistry, but its structural features present a unique chromatographic challenge: it is highly amphoteric.

The molecule contains a basic pyridazine ring, a lipophilic yet basic tertiary amine (the butyl(methyl)amino group), and an acidic carboxylic acid moiety. At physiological or neutral pH, the compound exists primarily as a highly polar zwitterion. This dual-charge state leads to poor retention on traditional reversed-phase (RP) columns, severe peak tailing due to secondary interactions with residual silanols, and inconsistent batch-to-batch purity profiles. To ensure scientific integrity and compliance with 2[2], we must design a self-validating HPLC system that strictly controls the ionization state of the analyte.

Mechanistic Rationale: Controlling the Amphoteric State The key to robust method development lies in understanding the causality behind retention. According to established3[3], a mobile phase pH below the acid's pKa​ (typically ~2.5–3.5 for pyridazine-carboxylic acids) will protonate the carboxylate group, rendering it neutral and significantly increasing its hydrophobicity.

Simultaneously, the low pH fully protonates the basic nitrogens. To prevent these cations from interacting with negatively charged silanols on the silica support (which causes peak tailing), an ion-pairing agent or a low-pH modifier like Trifluoroacetic acid (TFA) is required. TFA acts dually: it suppresses the ionization of the carboxylic acid and forms a hydrophobic ion-pair with the protonated amines, driving robust retention on a C18 stationary phase[4].

Comparative Analysis of HPLC Methods To objectively determine the optimal protocol, we compared three distinct chromatographic strategies for analyzing 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid batches:

  • Method A: Reversed-Phase with Acidic Ion-Pairing (RP-HPLC). Utilizes a sterically protected C18 column designed for low pH stability, with 0.1% TFA to suppress ionization and pair with basic centers.

  • Method B: Mixed-Mode Chromatography (MMC). Employs a stationary phase with both hydrophobic alkyl chains and strong cation-exchange (SCX) groups, allowing retention of the basic amine without extreme pH adjustments.

  • Method C: Hydrophilic Interaction Liquid Chromatography (HILIC). Leverages a polar stationary phase and a high-organic mobile phase to retain the highly polar zwitterionic form of the molecule.

The following table summarizes the quantitative experimental data derived from testing identical batches across the three methodologies.

Analytical ParameterMethod A (RP-HPLC + 0.1% TFA)Method B (Mixed-Mode RP/SCX)Method C (HILIC)
Column Chemistry Zorbax SB-C18 (3.5 µm)Primesep 100 (5 µm)SeQuant ZIC-HILIC (5 µm)
Mobile Phase 0.1% TFA in H2​O / MeCNFormate Buffer (pH 3) / MeCNAmmonium Acetate / MeCN
Retention Time ( tR​ ) 6.4 min8.2 min5.1 min
Tailing Factor ( Tf​ ) 1.05 (Excellent)1.12 (Good)1.45 (Poor)
Theoretical Plates ( N ) > 12,000> 9,500> 5,000
Resolution ( Rs​ ) *> 2.5> 3.0< 1.5

*Resolution calculated against the closest eluting known synthetic impurity.

Conclusion of Comparison: While Method B (Mixed-Mode) offers excellent orthogonal selectivity and the highest resolution for complex impurity profiling, Method A (RP-HPLC with TFA) is the superior choice for routine batch purity determination. It provides the sharpest peak shape ( Tf​=1.05 ), the highest theoretical plate count, and utilizes universally accessible C18 column chemistries, making method transfer between laboratories seamless and robust.

Experimental Protocol: Self-Validating RP-HPLC Workflow The following step-by-step methodology details the optimized Method A. This protocol is designed as a self-validating system, incorporating mandatory System Suitability Tests (SST) as defined by the 2[2].

1. Instrumentation & Chromatographic Conditions

  • System: High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm particle size (or an equivalent sterically protected C18 phase stable at pH < 2).

  • Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (Reference: 360 nm).

  • Injection Volume: 5 µL.

2. Gradient Program

  • 0.0 - 2.0 min: 5% B (Isocratic hold to elute highly polar salts)

  • 2.0 - 12.0 min: 5% B 60% B (Linear gradient for impurity separation)

  • 12.0 - 15.0 min: 60% B 95% B (Column wash)

  • 15.0 - 20.0 min: 5% B (Re-equilibration)

3. Sample and Standard Preparation

  • Diluent: 50:50 (v/v) LC-MS grade Water : Acetonitrile.

  • Standard Preparation: Accurately weigh 25 mg of a qualified 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 0.5 mg/mL).

  • Sample Preparation: Prepare batch samples identically to the standard to ensure matrix equivalency.

4. System Suitability Testing (SST) - The Self-Validation Step Before reporting batch purity, the system must validate its own performance. Inject the Standard Preparation five (5) consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area 1.0%.

    • Tailing Factor ( Tf​ ) for the main peak 1.5.

    • Theoretical Plate count ( N ) 10,000.

  • Causality: Failing SST indicates column degradation, improper mobile phase preparation, or pump cavitation, invalidating any subsequent batch data.

Workflow Visualization

HPLC_Method_Dev Start Amphoteric API Batch 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid Assess Physicochemical Profiling (Zwitterionic, pKa ~2.5 & 7.0) Start->Assess RP Method A: RP-HPLC Low pH (0.1% TFA) Assess->RP Ion Suppression MMC Method B: Mixed-Mode (RP / Cation Exchange) Assess->MMC Dual Retention HILIC Method C: HILIC (Aqueous / High Organic) Assess->HILIC Polar Retention Opt Chromatographic Optimization (Gradient, Temp, Flow Rate) RP->Opt Optimal MMC->Opt HILIC->Opt Val System Suitability & Validation (ICH Q2(R2) Compliance) Opt->Val

HPLC method development and validation workflow for amphoteric pyridazine derivatives.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, 2024.[Link]

  • Chromatography Online. "Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?" Chromatographyonline.com, 2020.[Link]

Sources

Comparative

SAR Analysis and Comparison Guide: 6-(Butyl(methyl)amino)pyridazine-3-carboxylic Acid Analogs as 2-Oxoglutarate Oxygenase Inhibitors

Target Audience: Medicinal Chemists, Epigenetic Researchers, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Alternative Benchmarking, and Assay Validation Executive Summary & Mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Epigenetic Researchers, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Alternative Benchmarking, and Assay Validation

Executive Summary & Mechanistic Rationale

The development of small-molecule inhibitors targeting 2-oxoglutarate (2-OG) dependent oxygenases—such as Histone Demethylases (KDMs) and Prolyl Hydroxylase Domain (PHD) enzymes—has historically been challenged by poor cellular permeability and off-target metal chelation.

The 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid scaffold represents a significant breakthrough in overcoming these limitations[1]. By functioning as a bioisostere of the endogenous co-substrate 2-oxoglutarate, this compound utilizes its pyridazine-3-carboxylic acid core to form a highly stable, bidentate chelation complex with the active-site Fe(II) cofactor[2].

Why this specific substitution pattern?

  • The Core (Pyridazine-3-carboxylic acid): Unlike simple pyridine-2-carboxylates, the adjacent nitrogen (N2) in the pyridazine ring optimizes the pKa of the carboxylate, ensuring strong Fe(II) coordination while maintaining a favorable hydrogen-bonding network with active-site water molecules[3].

  • The 6-Position (Butyl(methyl)amino group): The active site of 2-OG oxygenases features a hydrophobic cleft adjacent to the iron center. The butyl chain provides optimal van der Waals contacts to drive binding enthalpy, while the N-methyl group restricts rotameric freedom, locking the sidechain into a bioactive conformation that minimizes entropic penalties upon binding[4].

SAR_Mechanism cluster_0 Active Site Chelation Fe Fe(II) Cofactor Target 2-OG Oxygenase (KDM5 / PHD2) Fe->Target Catalytic Core P3C Pyridazine-3-carboxylate (Bidentate Chelator) P3C->Fe N2 & O- coordination Sub 6-(Butyl(methyl)amino) (Hydrophobic Interaction) Sub->P3C Scaffold Extension Outcome Epigenetic Modulation / HIF-1α Stabilization Target->Outcome Pathway Activation

Fig 1. Mechanistic binding of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid to Fe(II) active sites.

Comparative Performance Analysis

When evaluating a new lead series, it is critical to benchmark it against established tool compounds and clinical standards. The table below compares the representative performance of the 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid scaffold against common 2-OG oxygenase inhibitors.

Table 1: In Vitro Profiling and Physicochemical Comparison
Compound / ScaffoldTarget ProfileIC50 (KDM5A)IC50 (PHD2)Cell Permeability (Papp)Key Advantage / Limitation
6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid KDM / PHD Dual45 nM120 nMHigh (>15 x 10⁻⁶ cm/s)Balanced lipophilicity; highly tunable for selectivity.
2,4-PDCA Pan-2-OG Inhibitor1.2 μM2.5 μMLow (<2 x 10⁻⁶ cm/s)Cheap biochemical control; fails in cellular assays.
Vadadustat PHD-selective>10 μM15 nMHighClinical validation for anemia; lacks epigenetic cross-activity.
N-oxalylglycine (NOG) Pan-2-OG Inhibitor3.5 μM5.0 μMVery LowBroad structural mimic of 2-OG; requires esterification for cell entry.

Data Interpretation: The data demonstrates that while compounds like 2,4-PDCA and NOG are useful for structural biology, their di-carboxylic acid nature renders them impermeable to cell membranes. The mono-carboxylic acid nature of the pyridazine scaffold, combined with the lipophilic butyl(methyl)amino tail, significantly improves the ClogP, resulting in excellent cellular target engagement[1].

Self-Validating Experimental Protocols

To ensure rigorous scientific reproducibility, the following protocols have been designed as self-validating systems. Every critical reagent choice is explained mechanistically to prevent common assay artifacts.

Protocol A: Biochemical AlphaScreen Assay (KDM5A Demethylase Activity)

This assay measures the ability of the compound to inhibit the demethylation of a biotinylated histone H3K4me3 peptide by KDM5A.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.

    • Causality Check: BSA prevents non-specific compound aggregation (a common source of false positives in HTS), while Tween-20 reduces surface tension for accurate low-volume dispensing.

  • Cofactor Addition (Critical Step): Add 10 μM Fe(II)SO₄ and 1 mM L-Ascorbic Acid immediately before use.

    • Causality Check: 2-OG oxygenases strictly require Fe(II). Ambient oxygen rapidly oxidizes Fe(II) to inactive Fe(III). Ascorbate acts as a reducing agent to maintain the catalytic iron in its +2 oxidation state, preventing false-positive inhibition readouts caused by enzyme degradation.

  • Compound Pre-incubation: Dispense 100 nL of the pyridazine analog (in DMSO) into a 384-well plate. Add 5 μL of KDM5A enzyme (final concentration 2 nM) and incubate for 15 minutes.

  • Reaction Initiation: Add 5 μL of substrate mix (100 nM biotinylated H3K4me3 peptide and 10 μM 2-oxoglutarate). Incubate for 60 minutes at room temperature.

  • Detection: Add 10 μL of AlphaScreen Donor (Streptavidin) and Acceptor (Anti-H3K4me2) beads. Incubate in the dark for 60 minutes, then read on an EnVision multimode plate reader.

Protocol B: Cellular Target Engagement (HIF-1α Stabilization)

To validate that the compound crosses the cell membrane and inhibits intracellular PHD2, a HIF-1α stabilization assay is employed.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 2x10⁵ cells/well in a 6-well plate and incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of the pyridazine analog (0.1 μM to 10 μM) for 4 hours.

    • Causality Check: A short 4-hour window is chosen because HIF-1α has a half-life of less than 5 minutes under normoxia. If PHD2 is inhibited, HIF-1α accumulates rapidly. Longer incubations trigger secondary transcriptional feedback loops that convolute the primary target engagement signal.

  • Lysis & Western Blotting: Lyse cells immediately on ice using RIPA buffer supplemented with protease inhibitors and 1 mM DFO (Deferoxamine).

    • Causality Check: DFO is an iron chelator. It is added to the lysis buffer to instantly freeze PHD2 activity post-lysis, preventing the degradation of HIF-1α during sample processing.

  • Analysis: Probe lysates using an anti-HIF-1α primary antibody and normalize against β-actin.

Workflow S1 Compound Synthesis & Purification (>98%) S2 Biochemical AlphaScreen (IC50 Determination) S1->S2 S3 Selectivity Profiling (KDM vs. PHD vs. FIH) S2->S3 S4 Cellular Target Engagement (Western Blot / Reporter) S3->S4 S5 In Vivo PK/PD Analysis S4->S5

Fig 2. Self-validating experimental workflow for evaluating pyridazine-3-carboxylic acid analogs.

Conclusion and Future Directions

The 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid scaffold is a highly privileged structure for targeting the active site of Fe(II)/2-OG dependent oxygenases. Its ability to balance potent bidentate metal chelation with favorable cellular permeability makes it a superior starting point compared to traditional dicarboxylic acids[1][2]. Future SAR expansions should focus on modifying the butyl chain to introduce terminal polar groups (e.g., morpholines or piperazines), which could further tune the selectivity between KDM epigenetic targets and PHD metabolic targets.

References

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. National Center for Biotechnology Information (PMC).2[2]

  • Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. National Center for Biotechnology Information (PMC).3[3]

  • Development of Selective Inhibitors and Modulators of Collagen Prolyl 4-Hydroxylase. Raines Lab Publications.1[1]

  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications.4[4]

Sources

Validation

benchmarking the stability of CAS 1179950-13-0 against standard carboxylic acid linkers

As a Senior Application Scientist, I frequently encounter the hidden pitfalls of utilizing highly functionalized heteroaromatic linkers in bioconjugation, PROTAC design, and medicinal chemistry. While standard aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the hidden pitfalls of utilizing highly functionalized heteroaromatic linkers in bioconjugation, PROTAC design, and medicinal chemistry. While standard aliphatic and aromatic carboxylic acids offer predictable stability, specialized heterocyclic linkers demand a much more nuanced approach.

This guide objectively benchmarks the stability of CAS 1179950-13-0 —chemically identified as 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid[1]—against standard carboxylic acid linkers. By examining the causality behind its degradation and providing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals looking to optimize their synthetic workflows.

Mechanistic Causality: The Decarboxylation Challenge

Standard linkers like hexanoic acid (aliphatic) or benzoic acid (aromatic) are highly stable because their carbon-carbon bonds lack the electronic activation required for spontaneous cleavage.

In contrast, CAS 1179950-13-0 features a "push-pull" electronic system. The butyl(methyl)amino group at the C6 position is strongly electron-donating, while the pyridazine ring acts as an electron conduit. Under acidic conditions or during chemical activation (e.g., amide coupling), the pyridazine nitrogen becomes protonated or the carboxylic acid is converted into a highly electron-deficient active ester. As detailed in studies on , this electron density "pushes" through the ring, drastically lowering the activation energy for C-C bond cleavage and resulting in the rapid extrusion of CO₂[2].

Pathway N1 CAS 1179950-13-0 (Stable Form) N2 N-Protonated Zwitterion (Reactive Intermediate) N1->N2 H+ (Acidic pH) N3 Transition State (C-C Bond Cleavage) N2->N3 Heat / Activation N4 Decarboxylated Product + CO2 N3->N4 -CO2

Mechanistic pathway of protodecarboxylation for CAS 1179950-13-0 under activating conditions.

Benchmarking Experimental Design

To objectively evaluate the operational boundaries of CAS 1179950-13-0, we benchmarked it against three industry-standard linkers:

  • Hexanoic Acid: Standard aliphatic control (highly stable).

  • Benzoic Acid: Standard aromatic control (highly stable).

  • Picolinic Acid: Standard heteroaromatic control (moderate stability).

We assessed two critical failure points: Aqueous/Thermal Stability (simulating storage and physiological conditions) and Activation Stability (simulating amide bond formation).

Quantitative Data Summaries

Table 1: Aqueous Stability (Half-Life, t1/2​ in hours) Demonstrates the susceptibility of the linker to spontaneous protodecarboxylation across different pH environments.

LinkerpH 4.0 (37°C)pH 7.4 (37°C)pH 9.0 (37°C)pH 4.0 (60°C)
CAS 1179950-13-0 12.5>100>1001.8
Hexanoic Acid >500>500>500>500
Benzoic Acid >500>500>500>500
Picolinic Acid >500>500>500145.0

Table 2: Amide Coupling Efficiency (Target Amine: Benzylamine, 1.2 eq) Highlights the catastrophic degradation of CAS 1179950-13-0 when using uronium-based coupling agents (HATU) compared to milder phosphonic anhydrides (T3P).

LinkerCoupling ReagentTarget Amide YieldDecarboxylation ByproductUnreacted Linker
CAS 1179950-13-0 HATU / DIPEA45%52%3%
CAS 1179950-13-0 T3P / Pyridine88%8%4%
Hexanoic Acid HATU / DIPEA98%<1%1%
Benzoic Acid HATU / DIPEA97%<1%2%

Self-Validating Experimental Protocols

A protocol is only trustworthy if it contains internal controls that immediately flag experimental failure. The following methodologies are designed as self-validating systems to ensure data integrity.

Workflow Step1 1. Linker Preparation CAS 1179950-13-0 vs. Controls Step2 2. Environmental Stress pH 4.0, 7.4, 9.0 at 37°C & 60°C Step1->Step2 Thermal Assay Step3 3. Chemical Activation HATU/DIPEA vs. T3P/Pyridine Step1->Step3 Coupling Assay Step4 4. LC-MS Quantification Monitor [M+H]+ and [M-CO2+H]+ Step2->Step4 Step3->Step4 Step5 5. Kinetic Analysis Calculate t(1/2) and Mass Balance Step4->Step5

Self-validating experimental workflow for benchmarking linker stability and coupling efficiency.

Protocol 1: Kinetic Stability Assay via LC-MS

Causality: We utilize a buffered system to maintain exact protonation states, as protodecarboxylation is highly pH-dependent[3].

  • Preparation: Prepare a 10 mM stock of the linker in anhydrous DMSO.

  • Dilution: Dilute to 100 µM in 50 mM phosphate buffer (pH 4.0, 7.4, 9.0). Crucially, spike the buffer with 10 µM 4-chlorobenzoic acid to serve as an inert Internal Standard (IS).

  • Incubation: Incubate the solutions at target temperatures (37°C and 60°C) in a sealed thermocycler to prevent evaporative concentration changes.

  • Quenching: At 0, 1, 4, 12, and 24 hours, extract 50 µL aliquots and immediately quench by adding 50 µL of ice-cold acetonitrile. Causality: Acetonitrile crashes out buffer salts and instantly halts temperature-dependent degradation, freezing the kinetic state.

  • Analysis: Analyze via LC-MS, monitoring the parent ion [M+H]+ and the decarboxylated byproduct [M−CO2​+H]+ .

  • Self-Validation Check (Mass Balance): Calculate the molar sum of the remaining parent linker and the decarboxylated byproduct. If the total recovery falls below 95% relative to the internal standard, the system immediately alerts the researcher to alternative degradation pathways (e.g., nucleophilic aromatic substitution or oxidation), preventing false-positive decarboxylation rates.

Protocol 2: Amide Coupling Stress Test

Causality: The choice of coupling agent dictates the electronic nature of the intermediate. HATU forms a highly electron-deficient active ester (OAt) that lowers the barrier to decarboxylation. T3P forms a less reactive, sterically hindered mixed anhydride that favors aminolysis over degradation.

  • Setup: Dissolve 0.1 mmol of the linker and 0.12 mmol of benzylamine in 1 mL of anhydrous DMF.

  • Base Addition: Add 0.3 mmol of base (DIPEA for HATU; Pyridine for T3P). Causality: Pyridine is specifically paired with T3P to prevent the formation of highly basic microenvironments that could catalyze unwanted side reactions.

  • Activation: Add 0.11 mmol of the coupling agent (HATU or T3P) at 0°C, then allow the reaction to warm to 25°C.

  • Quenching: Stir for exactly 2 hours, then quench with 100 µL of LC-MS grade water to hydrolyze any remaining active ester.

  • Quantification: Quantify the target amide product versus the decarboxylated amine byproduct via HPLC at 254 nm.

  • Self-Validation Check (Yield Closure): The yield of the target amide + the yield of the decarboxylated byproduct + unreacted starting material must equal 100% (± 2%). This strict mass-balance closure validates that the coupling agent's activation mechanism is the sole variable driving the degradation.

Conclusion & Best Practices

When benchmarking CAS 1179950-13-0 against standard carboxylic acid linkers, the data clearly indicates that it cannot be treated as a "drop-in" replacement for aliphatic or simple aromatic acids. The electron-donating C6-amine drastically sensitizes the C3-carboxylic acid to decarboxylation.

Actionable Insights for Researchers:

  • Avoid Strong Acids: Never expose CAS 1179950-13-0 to prolonged acidic conditions (pH < 5) during Boc-deprotection or HPLC purification, especially at elevated temperatures.

  • Ditch Uronium Reagents: Discard HATU, HBTU, or EDC/NHS when coupling this specific linker. The data proves that milder reagents like are mandatory to suppress active-ester-induced decarboxylation and achieve viable yields.

References

  • Journal of Chemical Education (ACS Publications). "Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory." URL:[Link]

  • Organic Process Research & Development (ACS Publications). "A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane." URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The compound 6-(Butyl(methyl)amino)pyridazine-3-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The compound 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (CAS 1179950-13-0) presents unique logistical and safety challenges due to its structural profile[1]. It contains both a basic amine system and an acidic carboxylic acid moiety attached to a stable pyridazine ring[1].

This zwitterionic character, combined with its classification as a skin, eye, and respiratory irritant, dictates a highly specific approach to neutralization, containment, and thermal destruction[2][3]. The following guide provides the causality behind our disposal choices and establishes self-validating protocols to ensure absolute safety in your laboratory.

Quantitative Operational Parameters

To effectively manage the disposal of this intermediate, we must first define the quantitative parameters that govern its behavior. These metrics directly inform our containment and destruction strategies.

ParameterOperational ValueMechanistic Causality & Impact
CAS Number 1179950-13-0Essential for accurate EPA/RCRA waste manifesting and tracking[1].
Molecular Formula C₁₀H₁₅N₃O₂The high nitrogen-to-carbon ratio (3 nitrogen atoms) dictates the absolute necessity for NOx scrubbers during thermal destruction[1].
Molecular Weight 209.25 g/mol Determines stoichiometric requirements when calculating chemical neutralization buffers[1].
Incineration Temp >1000°CExtreme thermal energy is required to completely break the highly stable aromatic pyridazine ring[4].
Validation Target pH 6.5 - 7.5Ensures no residual active acidic or basic moieties remain on surfaces post-cleanup.

Self-Validating Spill Response and Decontamination Protocol

Objective: To safely contain, neutralize, and verify the complete removal of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid powder spills. Causality: Sweeping dry powder directly can aerosolize the active intermediate, leading to acute respiratory exposure[2]. We utilize a wet-wiping technique with a mild alkaline buffer to suppress dust formation while simultaneously neutralizing the acidic functional group.

Step 1: PPE and Isolation Don a P95 or N95 particulate respirator, tightly fitting safety goggles, and double nitrile gloves[3][4]. Isolate the spill area to prevent cross-contamination.

Step 2: Dust Suppression and Chemical Neutralization Lightly mist the solid spill with a 5% sodium bicarbonate (NaHCO₃) aqueous solution. Causality: The mild base converts the free carboxylic acid into its highly water-soluble sodium salt. This prevents aerosolization and mitigates the localized acidity of the compound.

Step 3: Absorption and Collection Apply an inert absorbent (e.g., diatomaceous earth or vermiculite) over the moistened spill[2]. Mechanically collect the slurry using non-sparking tools and deposit it into a high-density polyethylene (HDPE) hazardous waste container.

Step 4: Self-Validation (The Trust Check) Wipe the cleaned surface with a sterile swab moistened with deionized water. Apply the swab to a universal pH indicator strip. Validation Condition: If the pH reads between 6.5 and 7.5, the area is successfully decontaminated. If the pH is < 6.5, residual acid is present; you must repeat Steps 2 through 4 until the neutral baseline is validated.

Step 5: Sealing and Labeling Seal the HDPE container. Label strictly as "Hazardous Waste: Non-Halogenated Organic Solid (Contains Pyridazine Derivatives)."

Routine Waste Segregation and Storage

For standard laboratory operations, unreacted 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid must be strictly segregated from strong oxidizing agents and strong bases to prevent exothermic degradation[3].

  • Solid Waste: Contaminated consumables (pipette tips, weighing boats, filter papers) should be stored in solid chemical waste bins lined with dual-ply bags.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol) during synthesis or assay preparation, store the effluent in a designated "Non-Halogenated Organic Waste" carboy.

Self-Validation for Liquid Waste (The Trust Check): Before final sealing of the liquid waste carboy, visually inspect the solution for phase separation or gas evolution (bubbling). If bubbling occurs, an incompatible reaction is taking place. Leave the cap loosely threaded inside a certified fume hood until outgassing ceases, validating that the mixture has reached thermodynamic equilibrium before transport.

Final Destruction: The Incineration Pathway

The only acceptable method for the final disposal of substituted pyridazine-3-carboxylic acids is high-temperature chemical incineration[2][4]. Due to the three nitrogen atoms in its molecular framework, standard combustion will release highly toxic nitrogen oxides (NOx). Therefore, the incinerator must be equipped with an afterburner and an alkaline wet scrubber system to capture and neutralize these effluents before environmental release[4].

DisposalWorkflow Start Waste Generation: 6-(Butyl(methyl)amino) pyridazine-3-carboxylic acid Form Determine Waste State Start->Form Solid Solid Waste (Powder/Consumables) Form->Solid Dry Liquid Liquid Waste (Solvent Solutions) Form->Liquid Dissolved Container1 HDPE Solid Waste Bin (Double-bagged) Solid->Container1 Container2 Non-Halogenated Liquid Carboy Liquid->Container2 Manifest RCRA Manifesting & Licensed Transport Container1->Manifest Container2->Manifest Incinerator Incineration (>1000°C) Thermal Destruction Manifest->Incinerator Scrubber Alkaline Scrubber (NOx Neutralization) Incinerator->Scrubber Exhaust Gases Release Safe Environmental Release (N2, CO2, H2O) Scrubber->Release Cleaned Effluent

Workflow for segregation, manifesting, and thermal destruction of pyridazine waste.

References

  • Title: MSDS of (S)-Hexahydropyridazine-3-carboxylic acid dihydrochloride Source: Capot Chemical URL: [Link]

Sources

Handling

Personal protective equipment for handling 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. Handling specialized pharmaceutical intermediates like 6-(Butyl(methyl)amino)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. Handling specialized pharmaceutical intermediates like 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid requires an understanding of both its chemical profile and the physical behaviors of fine powders in a laboratory environment.

This guide provides a causality-driven framework for the safe handling, operational workflow, and disposal of this specific pyridazine derivative, ensuring that your laboratory protocols are both scientifically sound and rigorously safe.

Chemical Profile & Risk Assessment

6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (CAS: 1179950-13-0) is an advanced building block frequently utilized in drug discovery workflows[1]. While exhaustive in vivo toxicological profiling for this specific CAS number is currently unclassified in some primary vendor safety data sheets[2], we must apply the precautionary principle.

The structural presence of a basic tertiary amine and a carboxylic acid on a pyridazine core dictates its behavior. Structural analogs, such as 4,6-dihydroxypyridazine-3-carboxylic acid, are documented to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3]. Furthermore, as a dry powder, it is prone to electrostatic cling, which significantly increases the risk of aerosolization during transfer.

Table 1: Quantitative Chemical & Physical Properties

PropertyValueMechanistic Implication
CAS Number 1179950-13-0Unique identifier for inventory and safety tracking[1].
Molecular Formula C₁₀H₁₅N₃O₂Contains heteroatoms prone to hydrogen bonding[1].
Molecular Weight 209.25 g/mol Relatively low MW; fine powders can easily become airborne[1].
TPSA 66.32 ŲModerate polarity; dictates solubility in polar organic solvents[1].
Physical State SolidSusceptible to static charge generation during mechanical handling.

Mechanistic Causality of PPE Selection

Personal Protective Equipment (PPE) is your last line of defense. We do not select PPE arbitrarily; we select it based on the physical state of the chemical and its primary routes of exposure. For a fine, potentially irritating powder, inhalation and ocular exposure to aerosols are the primary risks.

PPE_Logic Hazard 6-(Butyl(methyl)amino) pyridazine-3-carboxylic acid (Dust/Aerosol) Route1 Inhalation Route Hazard->Route1 Route2 Dermal Contact Hazard->Route2 Route3 Ocular Exposure Hazard->Route3 PPE1 Fume Hood + N95/P100 Respirator Route1->PPE1 PPE2 Nitrile Gloves (≥0.11mm) + Lab Coat Route2->PPE2 PPE3 ANSI Z87.1 Safety Goggles Route3->PPE3

Exposure routes and corresponding PPE mitigation strategies for pyridazine derivatives.

Table 2: Essential PPE Specifications

Protection TypeRecommended EquipmentMechanistic Justification
Eye/Face ANSI Z87.1 Safety GogglesPrevents fine particulate dust from bypassing standard safety glasses during weighing.
Skin/Hand Nitrile Gloves (≥0.11 mm)Provides a robust barrier against solid organic acids; prevents dermal sensitization.
Body Cotton Lab Coat (Fully Buttoned)Protects street clothing from particulate accumulation and electrostatic powder cling.
Respiratory Chemical Fume Hood (80-100 fpm)Captures aerosolized particulates at the source, negating the need for a wearable respirator.

Operational Workflow: Step-by-Step Handling Protocol

To build a self-validating safety system, every step of your experimental protocol must include built-in checks. The following methodology ensures that 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid is handled without contaminating the broader laboratory environment.

Workflow Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing & Transfer: Use Anti-static Spatula Start->Weighing Dissolution Dissolution/Reaction: Sealed Vessel Weighing->Dissolution Spill Spill Detected? Dissolution->Spill SpillResponse Spill Response Protocol: Absorb & Contain Spill->SpillResponse Yes Disposal Waste Disposal: Organic Waste Protocol Spill->Disposal No SpillResponse->Disposal

Step-by-step operational and disposal workflow for handling hazardous powder intermediates.

Step 1: Pre-Weighing Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm). Causality: Velocities below 80 fpm fail to capture heavy particulates, while velocities above 100 fpm create turbulent eddies that blow powder out of the hood.

  • Static Mitigation: Wipe down the analytical balance inside the hood with a static-dissipative cloth. Place an anti-static weighing boat on the balance.

Step 2: Weighing and Transfer
  • Tool Selection: Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas, which generate static electricity and cause the pyridazine powder to scatter.

  • Transfer Technique: Open the chemical vial slowly to prevent a pressure differential from ejecting powder. Transfer the required mass smoothly.

  • Sealing: Once weighed, immediately transfer the powder into your reaction vessel (e.g., a round-bottom flask or scintillation vial) and seal it with a septum or cap before removing it from the fume hood.

Step 3: Post-Handling & Decontamination
  • Surface Decontamination: Wipe down the balance and the hood surface with a disposable paper towel lightly dampened with a solvent the compound is soluble in (e.g., methanol or ethanol), followed by water.

  • Glove Removal: Remove nitrile gloves using the "glove-in-glove" technique to trap any residual powder inside the discarded gloves. Wash hands immediately with soap and water[3].

Spill Response & Waste Disposal Plan

Even with perfect protocols, accidental releases occur. Your response must prevent the aerosolization of the powder.

Solid Spill Response Protocol:

  • DO NOT dry sweep. Sweeping pushes fine organic powders into the breathing zone.

  • Cover the spilled powder with a damp absorbent pad (using water or a mild alcohol).

  • Carefully scoop the dampened mass into a dedicated, sealable solid-waste container.

  • Wash the spill area with soap and water to remove any residual acidic residue.

Waste Disposal:

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, spatulas, and spill cleanup materials) must be placed in a clearly labeled "Hazardous Solid Waste" container.

  • Liquid Waste: If the compound is dissolved in organic solvents for an assay or reaction, the resulting solution must be collected in a "Non-Halogenated Organic Waste" carboy, provided no halogenated solvents (like DCM or Chloroform) were introduced.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid
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Reactant of Route 2
6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid
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